2-Chloro-N-cyclopropyl-6-methylpyrimidin-4-amine
Description
Properties
IUPAC Name |
2-chloro-N-cyclopropyl-6-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3/c1-5-4-7(11-6-2-3-6)12-8(9)10-5/h4,6H,2-3H2,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVTADUQYEZQCAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)NC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40693571 | |
| Record name | 2-Chloro-N-cyclopropyl-6-methylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1250038-98-2 | |
| Record name | 2-Chloro-N-cyclopropyl-6-methylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 2-Chloro-N-cyclopropyl-6-methylpyrimidin-4-amine (CAS 1250038-98-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known properties, a proposed synthesis pathway, and potential research applications of 2-Chloro-N-cyclopropyl-6-methylpyrimidin-4-amine (CAS 1250038-98-2). This compound is of interest to the medicinal chemistry and drug discovery sectors due to its pyrimidine core and cyclopropylamine moiety, functionalities that are prevalent in a variety of bioactive molecules. This document consolidates available data and presents a theoretical framework for its synthesis and potential utility.
Chemical Properties and Data
Currently, detailed experimental data for this compound is limited in publicly accessible literature. The following table summarizes the available and computed properties for this compound.
| Property | Value | Source |
| CAS Number | 1250038-98-2 | - |
| Molecular Formula | C₈H₁₀ClN₃ | - |
| Molecular Weight | 183.64 g/mol | [1] |
| IUPAC Name | This compound | - |
| InChI Key | UVTADUQYEZQCAM-UHFFFAOYSA-N | [1] |
| Purity | ≥98% | - |
| Melting Point | Not Available | - |
| Boiling Point | Not Available | - |
| Solubility | Not Available | - |
Proposed Synthesis
A potential synthetic pathway could start from a dichlorinated pyrimidine, followed by a selective reaction with cyclopropylamine.
Proposed Experimental Protocol: Nucleophilic Aromatic Substitution
This protocol is a generalized procedure based on common methods for the synthesis of similar aminopyrimidines. Optimization of reaction conditions (temperature, solvent, base, and reaction time) would be necessary to achieve a high yield of the desired product.
Materials:
-
2,4-Dichloro-6-methylpyrimidine
-
Cyclopropylamine
-
Anhydrous polar aprotic solvent (e.g., Dichloromethane, Acetonitrile)
-
Organic base (e.g., Triethylamine, Diisopropylethylamine)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl acetate)
Procedure:
-
In a clean, dry round-bottom flask, dissolve 2,4-dichloro-6-methylpyrimidine (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add the organic base (1.1 equivalents).
-
Slowly add cyclopropylamine (1 equivalent) to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.
Characterization:
The final product should be characterized by standard analytical techniques to confirm its identity and purity:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups.
Potential Biological Significance and Applications
While no specific biological activity has been reported for this compound, its structural motifs suggest potential applications in drug discovery.
-
Pyrimidine Core: The pyrimidine scaffold is a key component in numerous biologically active compounds, including anticancer and antiviral agents.
-
Cyclopropyl Group: The incorporation of a cyclopropyl ring can enhance metabolic stability, binding affinity, and potency of drug candidates.
Given these features, this compound could serve as a valuable building block or intermediate in the synthesis of novel therapeutic agents. It is a candidate for screening in various biological assays to explore its potential as an inhibitor of kinases, proteases, or other enzymes implicated in disease.
Visualizations
Proposed Synthesis Workflow
The following diagram illustrates the proposed synthetic workflow for this compound.
Caption: Proposed synthesis workflow for this compound.
References
An In-depth Technical Guide to the Synthesis of 2-Chloro-N-cyclopropyl-6-methylpyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Chloro-N-cyclopropyl-6-methylpyrimidin-4-amine, a heterocyclic amine of interest in medicinal chemistry. The document details the synthetic pathway, a representative experimental protocol, and the potential biological context of this class of compounds, with a focus on their role as kinase inhibitors.
Synthetic Pathway
The synthesis of this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This common and efficient method in heterocyclic chemistry involves the reaction of a di-substituted pyrimidine with an amine.
The primary starting material for this synthesis is 2,4-dichloro-6-methylpyrimidine. This precursor contains two reactive chlorine atoms that can be displaced by a nucleophile. The regioselectivity of the substitution is a key aspect of this synthesis. In reactions with primary amines, the chlorine atom at the C4 position of the pyrimidine ring is generally more susceptible to nucleophilic attack than the chlorine at the C2 position. This preferential reactivity is attributed to the electronic properties of the pyrimidine ring, where the C4 position is more electron-deficient.
The nucleophile in this synthesis is cyclopropylamine. The reaction results in the selective displacement of the C4-chloro group, yielding the desired product, this compound.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound. This protocol is based on established procedures for similar nucleophilic aromatic substitution reactions on dichloropyrimidines.
Reaction Scheme:
A representative reaction scheme for the synthesis.
Materials:
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) |
| 2,4-dichloro-6-methylpyrimidine | C₅H₄Cl₂N₂ | 163.00 |
| Cyclopropylamine | C₃H₇N | 57.09 |
| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 |
| Ethanol (EtOH) | C₂H₅OH | 46.07 |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 |
| Hexanes | C₆H₁₄ | 86.18 |
| Saturated aqueous sodium bicarbonate | NaHCO₃ | 84.01 |
| Brine | NaCl | 58.44 |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 |
Procedure:
-
To a solution of 2,4-dichloro-6-methylpyrimidine (1.0 eq) in ethanol, add cyclopropylamine (1.1 eq) and N,N-diisopropylethylamine (1.5 eq).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the desired product, this compound.
Characterization Data:
| Analysis | Data |
| Yield | Data not available in the public domain. |
| Purity | Data not available in the public domain. |
| ¹H NMR | Spectral data not available in the public domain. |
| ¹³C NMR | Spectral data not available in the public domain. |
| Mass Spec (MS) | Spectral data not available in the public domain. |
Potential Biological Activity and Signaling Pathway
Compounds containing the 2-amino-N-substituted-pyrimidinyl scaffold are frequently investigated as kinase inhibitors in drug discovery programs. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.
While the specific biological target of this compound is not explicitly documented in publicly available literature, its structural motifs are present in known inhibitors of several important kinase families, such as Src-family kinases and Aurora kinases. For instance, Dasatinib, a potent dual Src/Abl kinase inhibitor, features a similar 2-aminopyrimidine core.
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is common in many human cancers, making them attractive targets for anticancer drug development. The inhibition of Aurora kinases can lead to defects in mitotic spindle formation, chromosome segregation, and cytokinesis, ultimately resulting in apoptosis of cancer cells.
The following diagram illustrates a simplified signaling pathway involving Aurora A kinase and its role in cell cycle progression, representing a potential mechanism of action for compounds like this compound.
Potential inhibition of the Aurora A kinase pathway.
Experimental Workflow
The following diagram outlines a typical workflow for the synthesis, purification, and characterization of this compound.
Workflow for synthesis and analysis.
Conclusion
Technical Guide: Spectroscopic and Spectrometric Characterization of 2-Chloro-N-cyclopropyl-6-methylpyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the compound 2-Chloro-N-cyclopropyl-6-methylpyrimidin-4-amine. Due to the limited availability of public experimental data for this specific molecule, the spectral data presented herein is theoretical, generated based on established principles of spectroscopy and spectrometry and by analogy to structurally related compounds. This guide also includes comprehensive, standardized experimental protocols for the acquisition of such data for small organic molecules.
Compound Information
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₁₀ClN₃ |
| Molecular Weight | 183.64 g/mol |
| CAS Number | 142250-98-8 |
| Canonical SMILES | CC1=CC(=NC(=N1)Cl)NC2CC2 |
Theoretical Spectroscopic and Spectrometric Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound.
Theoretical ¹H NMR Data
Solvent: CDCl₃, Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.0 | s | 1H | Pyrimidine C5-H |
| ~5.5 | br s | 1H | N-H |
| ~2.8 | m | 1H | Cyclopropyl C1'-H |
| ~2.4 | s | 3H | Methyl C6-H₃ |
| ~0.9 | m | 2H | Cyclopropyl C2',C3'-H₂ (cis) |
| ~0.6 | m | 2H | Cyclopropyl C2',C3'-H₂ (trans) |
Theoretical ¹³C NMR Data
Solvent: CDCl₃, Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | Pyrimidine C4 |
| ~162 | Pyrimidine C2 |
| ~158 | Pyrimidine C6 |
| ~100 | Pyrimidine C5 |
| ~25 | Cyclopropyl C1' |
| ~24 | Methyl C6-CH₃ |
| ~7 | Cyclopropyl C2', C3' |
Theoretical Mass Spectrometry Data
Ionization Mode: Electrospray Ionization (ESI), Positive Ion
| m/z | Ion Species | Relative Abundance (%) |
| 184.0636 | [M+H]⁺ | 100 |
| 186.0607 | [M+H]⁺ (³⁷Cl isotope) | ~32 |
| 206.0455 | [M+Na]⁺ | 20 |
Detailed Experimental Protocols
The following are detailed methodologies for acquiring NMR and mass spectrometry data for small organic molecules like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1. Sample Preparation
-
Weigh approximately 5-10 mg of the solid sample for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.[1][2]
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆, Acetone-d₆) to the vial.[1][3]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[2]
-
Cap the NMR tube securely and label it clearly.
3.1.2. Data Acquisition
-
Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth using a depth gauge.
-
Place the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
For ¹H NMR, acquire a single scan to check the spectral width and signal intensity. Adjust the receiver gain as necessary.
-
Set the appropriate acquisition parameters, including the number of scans (typically 8-16 for ¹H), relaxation delay (e.g., 1-2 seconds), and pulse width.
-
For ¹³C NMR, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
-
Initiate the data acquisition.
3.1.3. Data Processing
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Identify the multiplicity (singlet, doublet, triplet, etc.) of each signal to deduce information about neighboring protons.
Electrospray Ionization Mass Spectrometry (ESI-MS)
3.2.1. Sample Preparation
-
Prepare a stock solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with a solvent mixture appropriate for ESI, often containing a small amount of formic acid (e.g., 0.1%) for positive ion mode or ammonium hydroxide for negative ion mode to promote ionization.
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could clog the instrument.
3.2.2. Data Acquisition
-
Set up the mass spectrometer with the electrospray ionization source.
-
Optimize the source parameters, including the capillary voltage (typically 3-5 kV), nebulizing gas pressure, and drying gas flow rate and temperature, to achieve a stable spray and optimal ion signal.
-
Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500) in positive or negative ion mode.
-
If necessary, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion of interest (e.g., the [M+H]⁺ ion) and subjecting it to collision-induced dissociation (CID) to obtain fragment ions for structural elucidation.
3.2.3. Data Analysis
-
Identify the molecular ion peak (e.g., [M+H]⁺, [M-H]⁻, or [M+Na]⁺).
-
Confirm the molecular weight of the compound.
-
Analyze the isotopic pattern to confirm the elemental composition, particularly the presence of chlorine with its characteristic ³⁵Cl/³⁷Cl isotope ratio of approximately 3:1.
-
If MS/MS data was acquired, analyze the fragmentation pattern to gain further structural information.
Experimental Workflow and Logic
The following diagrams illustrate the logical workflow for the characterization of a novel small molecule and the relationship between different analytical techniques.
References
The Diverse Biological Activities of Substituted Pyrimidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. This technical guide provides an in-depth review of substituted pyrimidine derivatives, focusing on their antimicrobial, antiviral, and anticancer properties. The content herein is curated to offer a comprehensive overview of quantitative data, detailed experimental protocols, and the key signaling pathways through which these compounds exert their effects.
Antimicrobial and Antifungal Activity
Substituted pyrimidines have demonstrated significant potential in combating bacterial and fungal infections. Their mechanism of action often involves the inhibition of essential microbial enzymes, disrupting cellular processes crucial for pathogen survival. The following tables summarize the in vitro inhibitory activities of representative pyrimidine derivatives against various bacterial and fungal strains.
Table 1: Antibacterial Activity of Substituted Pyrimidine Derivatives
| Compound | Bacterial Strain | MIC (µM/mL) | Reference |
| 7c | Staphylococcus aureus 4220 | 2.4 | |
| Escherichia coli 1924 | 2.4 | ||
| 12 | Staphylococcus aureus | 0.87 | |
| 5 | Bacillus subtilis | 0.96 | |
| 10 | Pseudomonas aeruginosa | 0.77 | |
| S1 | Staphylococcus aureus | 16.26 | [1] |
| S7 | Bacillus subtilis | 17.34 | [1] |
| Escherichia coli | 17.34 | [1] |
Table 2: Antifungal Activity of Substituted Pyrimidine Derivatives
| Compound | Fungal Strain | EC50 (µg/mL) | MIC (µM/mL) | Reference |
| 5o | Phomopsis sp. | 10.5 | - | [2][3] |
| 5f | Phomopsis sp. | 15.1 | - | [2][3] |
| 5p | Phomopsis sp. | 19.6 | - | [2][3] |
| 7c | Candida albicans 7535 | - | 2.4 | |
| 12 | Candida albicans | - | 1.73 | |
| 11 | Aspergillus niger | - | 1.68 | |
| 3a | Aspergillus fumigatus | - | 0.39 | [4] |
| Trichophyton mentagrophytes | - | 0.19 | [4] | |
| Cryptococcus neoformans | - | 1.56 | [4] | |
| 3b | Aspergillus fumigatus | - | 0.78 | [4] |
| S7 | Aspergillus niger | - | 17.34 | [1] |
| S11 | Aspergillus niger | - | 17.34 | [1] |
Antiviral Activity
The quest for effective antiviral therapies has led to the investigation of pyrimidine derivatives against a range of viruses. These compounds have been shown to interfere with viral replication and entry processes. One notable mechanism involves the inhibition of host pyrimidine biosynthesis, which in turn can induce an antiviral state through the expression of interferon-stimulated genes (ISGs)[5].
Table 3: Antiviral Activity of Substituted Pyrimidine Derivatives
| Compound | Virus | IC50 (µM) | EC50 (µM) | Reference |
| 7c | SARS-CoV-2 | < Lopinavir | - | [6] |
| 7d | SARS-CoV-2 | < Lopinavir | - | [6] |
| 7e | SARS-CoV-2 | < Lopinavir | - | [6] |
| 2-amino-4-(ω-hydroxyalkylamino)pyrimidine derivatives | Influenza A and B | - | 0.01 - 0.1 | [7] |
| 1 | Zika Virus (ZIKV) | - | 5.21 | [8] |
| 8 | Zika Virus (ZIKV) | - | ~13 (EC99) | [8] |
| 11 | Zika Virus (ZIKV) | - | ~13 (EC99) | [8] |
Below is a diagram illustrating a generalized workflow for the synthesis of substituted pyrimidine derivatives.
Caption: General workflow for the synthesis of substituted pyrimidines.
Anticancer Activity
Substituted pyrimidines are a prominent class of anticancer agents, with many acting as kinase inhibitors that target signaling pathways crucial for tumor growth and survival. A primary target for these compounds is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that, when dysregulated, can drive cell proliferation and inhibit apoptosis.[9][10] Additionally, many pyrimidine derivatives have been shown to induce programmed cell death (apoptosis) through various mechanisms, including the modulation of the Bcl-2 family of proteins and the activation of caspases.[11]
Table 4: Anticancer Activity of Substituted Pyrimidine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Target/Mechanism | Reference |
| 2d | A549 (Lung) | < 50 | Cytotoxic | [12] |
| 2a | Various | 4 - 8 (EC50) | Proliferation Inhibition | [13] |
| 31r | Ba/F3 EGFR¹⁹del/T790M/C797S | < 0.001 | EGFR Inhibitor | [14] |
| 4 | Various | 0.054 | EGFR Inhibitor | [15] |
| 15 | Various | 0.135 | EGFR Inhibitor | [15] |
| 16 | Various | 0.034 | EGFR Inhibitor | [15] |
| 9k | A549 (Lung) | 2.14 | Antitumor | [16] |
| HCT-116 (Colon) | 3.59 | Antitumor | [16] | |
| PC-3 (Prostate) | 5.52 | Antitumor | [16] | |
| MCF-7 (Breast) | 3.69 | Antitumor | [16] | |
| 13f | A549 (Lung) | 1.98 | Antitumor | [16] |
| HCT-116 (Colon) | 2.78 | Antitumor | [16] | |
| PC-3 (Prostate) | 4.27 | Antitumor | [16] | |
| MCF-7 (Breast) | 4.01 | Antitumor | [16] | |
| 4b | SW480 (Colon) | 11.08 | Apoptosis Induction | [11] |
| 2k | B16-F10 (Melanoma) | 0.098 | Microtubule Inhibition | [17] |
| 3f | MDA-MB-231 (Breast) | < 50 | ROS-mediated Apoptosis | |
| 4g | MCF-7 (Breast) | 5.1 | EGFR Inhibitor | |
| HepG2 (Liver) | 5.02 | EGFR Inhibitor | ||
| HCT-116 (Colon) | 6.6 | EGFR Inhibitor |
Signaling Pathways
The diagrams below illustrate two key signaling pathways commonly modulated by anticancer pyrimidine derivatives.
Caption: EGFR signaling pathway and its inhibition by pyrimidine derivatives.
Caption: Intrinsic apoptosis pathway induced by pyrimidine derivatives.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative pyrimidine derivative and for key biological assays used to evaluate their activity.
Synthesis of 2,4,6-Trisubstituted Pyrimidines
This protocol describes a general one-pot synthesis of 2,4,6-trisubstituted pyrimidines from a chalcone intermediate.
Materials:
-
Substituted acetophenone
-
Substituted benzaldehyde
-
Guanidine hydrochloride
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Chalcone Synthesis: In a round-bottom flask, dissolve the substituted acetophenone (1 equivalent) and substituted benzaldehyde (1 equivalent) in ethanol.
-
Add an aqueous solution of NaOH (2 equivalents) dropwise to the stirred solution at room temperature.
-
Continue stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Filter the precipitated chalcone, wash with cold water, and dry. Recrystallize from ethanol if necessary.
-
Pyrimidine Synthesis: To a solution of the purified chalcone (1 equivalent) in ethanol, add guanidine hydrochloride (1.5 equivalents) and an aqueous solution of NaOH (2 equivalents).
-
Reflux the reaction mixture for 6-8 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into crushed ice.
-
Filter the precipitated solid, wash thoroughly with water, and dry.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 2,4,6-trisubstituted pyrimidine.
In Vitro Antibacterial Susceptibility Testing: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a bacterial strain.
Materials:
-
Test pyrimidine derivative
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in CAMHB at 37°C.
-
Dilute the overnight culture in fresh CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Further dilute the standardized bacterial suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compound Dilutions: Prepare a stock solution of the test pyrimidine derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in CAMHB in the wells of a 96-well plate to achieve the desired concentration range.
-
Inoculation and Incubation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
In Vitro Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test pyrimidine derivative
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test pyrimidine derivative in complete cell culture medium.
-
Remove the overnight culture medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition and Incubation: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Western Blot Analysis for Apoptosis Markers
This protocol describes the detection of key apoptosis-related proteins, such as cleaved caspases and PARP, by Western blotting.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse the treated and untreated cells in ice-cold RIPA buffer.
-
Quantify the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Normalize the protein samples to the same concentration with Laemmli buffer and denature by heating.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and then incubate with ECL substrate.
-
Detect the chemiluminescent signal using an imaging system. The intensity of the bands corresponding to the proteins of interest can be quantified using densitometry software.
References
- 1. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchhub.com [researchhub.com]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 5. rr-asia.woah.org [rr-asia.woah.org]
- 6. Dilution Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. graphviz.readthedocs.io [graphviz.readthedocs.io]
- 12. mdpi.com [mdpi.com]
- 13. Pyrimidine synthesis [organic-chemistry.org]
- 14. GraphViz Examples and Tutorial [graphs.grevian.org]
- 15. DOT Language | Graphviz [graphviz.org]
- 16. sketchviz.com [sketchviz.com]
- 17. towardsdatascience.com [towardsdatascience.com]
Unlocking New Therapeutic Avenues: A Technical Guide to 2-Chloro-N-cyclopropyl-6-methylpyrimidin-4-amine as a Versatile Fragment in Drug Discovery
For Immediate Release
Shanghai, China – December 26, 2025 – In the landscape of modern drug discovery, fragment-based approaches have emerged as a powerful strategy for the identification of novel lead compounds. This whitepaper delves into the chemical properties, synthesis, and significant potential of 2-Chloro-N-cyclopropyl-6-methylpyrimidin-4-amine as a key building block for the development of next-generation therapeutics. With its unique structural motifs, this pyrimidine derivative offers a versatile scaffold for targeting a range of biological entities, particularly protein kinases, which are implicated in numerous diseases including cancer and inflammatory disorders.
This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the core's utility, supported by structured data, detailed experimental protocols, and visualizations of relevant biological and experimental workflows.
Core Compound Profile: this compound
This compound (CAS No. 1250038-98-2) is a substituted pyrimidine that embodies key features desirable in a fragment library. The pyrimidine core is a well-established pharmacophore present in numerous approved drugs, known for its ability to form crucial hydrogen bond interactions with protein targets. The cyclopropyl group introduces a degree of conformational rigidity and a three-dimensional character that can enhance binding affinity and selectivity. The chlorine atom at the 2-position serves as a versatile synthetic handle for further chemical elaboration and optimization.
Physicochemical Properties
A summary of the key physicochemical properties of the core fragment is presented in the table below. These properties are crucial for assessing its drug-likeness and potential for development into a clinical candidate.
| Property | Value | Source |
| CAS Number | 1250038-98-2 | Chemical Abstracts Service |
| Molecular Formula | C₈H₁₀ClN₃ | - |
| Molecular Weight | 183.64 g/mol | [1] |
| Density | 1.382 g/cm³ | - |
| Purity | Typically >96% | [1] |
| Storage Temperature | Room Temperature |
Synthesis and Chemical Reactivity
The synthesis of this compound and its analogs can be achieved through several established synthetic routes. A common approach involves the nucleophilic substitution of a dichloropyrimidine precursor with cyclopropylamine. The reactivity of the chloro-substituents on the pyrimidine ring can be modulated by the electronic nature of other ring substituents, allowing for selective functionalization.
General Synthetic Workflow
The following diagram illustrates a generalized synthetic pathway for the preparation of this compound and subsequent derivatization, a key step in fragment-based lead discovery.
References
Potential Biological Targets of 2-Chloro-N-cyclopropyl-6-methylpyrimidin-4-amine: An In-depth Technical Guide
Disclaimer: Publicly available scientific literature and databases currently lack specific data on the biological targets of 2-Chloro-N-cyclopropyl-6-methylpyrimidin-4-amine. This guide, therefore, leverages data from a closely related and well-characterized compound, Dasatinib (BMS-354825), which contains the core 2-chloro-6-methylpyrimidin-4-amine scaffold. The potent activity of Dasatinib as a dual Src/Abl kinase inhibitor suggests that these kinases are plausible potential targets for this compound. The following information should be interpreted as a representative model for target exploration and experimental design.
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its ability to participate in hydrogen bonding and other key interactions makes it a versatile template for designing enzyme inhibitors, particularly protein kinase inhibitors. This guide explores the potential biological targets of this compound by examining the established targets of a structurally related kinase inhibitor.
Potential Kinase Targets: Src and Abl
Based on the activity of the structurally related compound Dasatinib, the primary potential targets for this compound are the non-receptor tyrosine kinases, Src and Abl .
-
Src Family Kinases (SFKs): This family of proto-oncogenic tyrosine kinases plays a pivotal role in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and migration. Aberrant Src activity is frequently observed in various human cancers.
-
Abl Kinase: The Abelson murine leukemia viral oncogene homolog 1 (Abl) is another crucial tyrosine kinase involved in cell growth and motility. The fusion protein BCR-Abl, which results from a chromosomal translocation, exhibits constitutive kinase activity and is the primary driver of Chronic Myeloid Leukemia (CML).
Quantitative Data for a Representative Pyrimidine-Based Inhibitor
The following table summarizes the in vitro inhibitory potency of Dasatinib, which shares the 2-chloro-6-methylpyrimidin-4-amine core, against its primary targets and other related kinases. This data serves as a valuable reference for the potential efficacy of novel compounds based on this scaffold.
| Compound Name | Target Kinase | IC50 (nM) |
| Dasatinib (BMS-354825) | Src | 0.53 |
| Dasatinib (BMS-354825) | Abl | <1 |
| Dasatinib (BMS-354825) | Lck | 1.1 |
| Dasatinib (BMS-354825) | Yes | 1.3 |
| Dasatinib (BMS-354825) | c-Kit | 4 |
| Dasatinib (BMS-354825) | PDGFRβ | 7 |
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase in a biochemical assay.
Objective: To quantify the potency of a test compound in inhibiting the enzymatic activity of a specific kinase.
Materials:
-
Recombinant human kinase (e.g., Src, Abl)
-
Specific peptide substrate for the kinase
-
Test compound (this compound)
-
Adenosine Triphosphate (ATP), radio-labeled ([γ-³³P]ATP) or non-radiolabeled
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
96-well or 384-well assay plates
-
Phosphocellulose paper or other capture membrane (for radioactive assays)
-
Plate reader (scintillation counter for radioactive assays, or luminescence/fluorescence reader for non-radioactive assays)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.
-
Reaction Setup: To the wells of the assay plate, add the kinase, the peptide substrate, and the test compound at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60-120 minutes).
-
Reaction Termination and Detection:
-
Radioactive Assay: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-³³P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Non-Radioactive Assay (e.g., ADP-Glo™): Add a reagent to stop the kinase reaction and deplete the remaining ATP. Add a second reagent to convert the generated ADP to ATP, which is then used to generate a luminescent signal. Measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-compound control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Experimental Workflow Diagram
Kinase Inhibition Assay Workflow
Signaling Pathways
Simplified Src Signaling Pathway
Src is a central node in numerous signaling pathways that control cell growth and invasion. Its activation by upstream signals like growth factor receptors and integrins leads to the phosphorylation of downstream effectors.
Src Signaling Pathway
Simplified BCR-Abl Signaling Pathway
The constitutively active BCR-Abl fusion protein drives CML by activating multiple downstream pathways, leading to uncontrolled cell proliferation and survival.
BCR-Abl Signaling Pathway
In Silico Modeling of 2-Chloro-N-cyclopropyl-6-methylpyrimidin-4-amine Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the in silico methodologies used to model the binding of 2-Chloro-N-cyclopropyl-6-methylpyrimidin-4-amine to a putative protein target. Given the prevalence of pyrimidine derivatives as kinase inhibitors, this document will focus on Cyclin-Dependent Kinase 2 (CDK2) as a representative target for a comprehensive modeling workflow.[1][2] The protocols and techniques described herein are broadly applicable to the study of small molecule-protein interactions and serve as a foundational resource for drug discovery and development.
Introduction to this compound and its Therapeutic Potential
Pyrimidine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including applications as anticancer, anti-inflammatory, and antibacterial agents.[3][4] The specific compound, this compound, possesses a scaffold amenable to forming key interactions with protein active sites. The strategic placement of a chloro group, a cyclopropyl moiety, and a methyl group on the pyrimidine ring offers a platform for synthetic modification to optimize binding affinity, selectivity, and pharmacokinetic properties. While specific experimental data for this compound is limited, its structural similarity to known kinase inhibitors suggests its potential as a modulator of protein kinases like CDK2.[1][2]
In Silico Modeling Workflow
The in silico analysis of small molecule binding to a protein target is a multi-step process that provides valuable insights into the potential mechanism of action and binding affinity. This workflow systematically evaluates the interaction between the ligand and its target receptor.
References
- 1. Development of in silico models for pyrazoles and pyrimidine derivatives as cyclin-dependent kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Insilico Drug Design, Synthesis and Evaluation of Anti-inflammatory Activity Pyrimidine Analogue – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 2-Chloro-N-cyclopropyl-6-methylpyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling of 2-Chloro-N-cyclopropyl-6-methylpyrimidin-4-amine with various aryl and heteroaryl boronic acids. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to create 2-aryl-N-cyclopropyl-6-methylpyrimidin-4-amine derivatives. These structures are of significant interest in medicinal chemistry and drug discovery due to their presence in a variety of biologically active compounds.
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that joins an organoboron compound with an organohalide.[1][2] While aryl and heteroaryl chlorides are often more cost-effective and readily available than their bromide or iodide counterparts, their lower reactivity can present a challenge.[3] Successful coupling of these less reactive electrophiles, such as this compound, typically requires careful selection and optimization of the palladium catalyst, ligands, base, and solvent system to achieve high yields.[3][4]
General Reaction Scheme
The general scheme for the Suzuki-Miyaura coupling of this compound with a generic organoboron reagent (typically a boronic acid or a boronate ester) is depicted below. The reaction is carried out in the presence of a palladium catalyst and a base.[3]
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Key Reaction Parameters and Optimization
The efficiency and success of the Suzuki coupling are dependent on the interplay of several critical components:
-
Palladium Catalyst: A variety of Pd(0) and Pd(II) sources can be utilized. Common examples include Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and Palladium(II) acetate (Pd(OAc)₂).[4] For challenging couplings involving heteroaryl chlorides, more advanced catalyst systems may be required.[3]
-
Ligand: The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.[3] For electron-rich heteroaryl chlorides, electron-rich and bulky phosphine ligands are often necessary.[3]
-
Base: The base plays a critical role in the transmetalation step of the catalytic cycle.[3] A range of inorganic bases are commonly used, including potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[1][3] The optimal base is dependent on the specific substrates and solvent system.[3]
-
Solvent: The solvent influences the solubility of the reagents and the reaction temperature. Common solvents include toluene, 1,4-dioxane, and tetrahydrofuran (THF), often used in combination with water to aid in the dissolution of the inorganic base.[3][5]
Data Presentation: Optimization of Reaction Conditions
The following tables summarize typical reaction conditions for the Suzuki coupling of chloropyrimidine and related chloro-heterocycle analogs, providing a baseline for experimental design with this compound.
Table 1: Catalyst, Ligand, Base, and Solvent Optimization
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | 1,4-dioxane | 100 | Moderate | [6] |
| 2 | Pd₂(dba)₃ (1) | FcPPh₂ (6) | K₃PO₄ (6) | 1,4-dioxane/H₂O (2:1) | 100 | High | [7] |
| 3 | Pd(dppf)Cl₂ (3) | - | Na₃PO₄ (3) | 1,4-dioxane | 100 | Good | [8] |
| 4 | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ (3) | 1,4-dioxane/H₂O | 100 (MW) | High | [5] |
| 5 | Pd₂(dba)₃ (1.5) | 1 (9) | KF (3) | 1,4-dioxane | 110 | Good | [9] |
Table 2: Screening of Reaction Conditions for Dichloropyrimidines
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | THF | 100 | 24 | Low |
| 2 | DMF | 100 | 24 | Moderate |
| 3 | 1,4-dioxane | 100 | 24 | Good |
| 4 | Isopropanol | 80 | 24 | Low |
| 5 | 1,4-dioxane/H₂O (2:1) | 100 (MW) | 0.25 | 81 |
Yields are generalized from studies on analogous chloropyrimidines and may vary for the specific substrate.[5][6]
Experimental Protocols
This section provides a general, adaptable protocol for the Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)
-
Degassed water (if using an aqueous system)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or sealed vial)
-
Magnetic stirrer and heating plate
-
Solvents for work-up (e.g., Ethyl Acetate, Dichloromethane)
-
Brine, Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
Inert Atmosphere Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the corresponding boronic acid (1.1-1.5 eq.), and the base (2-3 eq.).[3]
-
Evacuation and Backfilling: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[3]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (and ligand, if separate).[3]
-
Solvent Addition: Add the degassed anhydrous solvent (e.g., toluene) via syringe. If an aqueous system is used, add the degassed water portion. The typical concentration is 0.1-0.5 M.[3]
-
Reaction: Place the sealed flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).[3] Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄.[10]
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired 2-aryl-N-cyclopropyl-6-methylpyrimidin-4-amine product.[3]
Mandatory Visualizations
The following diagrams illustrate the fundamental mechanism of the Suzuki-Miyaura coupling and a general experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A standard experimental workflow for the Suzuki coupling reaction.
References
- 1. scispace.com [scispace.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. google.com [google.com]
Application Notes and Protocols for Kinase Inhibition Assays with Pyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific substrates.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them a primary focus for therapeutic intervention.[1][2] Pyrimidine-based compounds have emerged as a prominent structural scaffold in the development of potent and selective kinase inhibitors, with several successfully translated into approved drugs.[1][3][4] This document provides detailed experimental procedures for conducting kinase inhibition assays to evaluate the efficacy of pyrimidine compounds, along with guidelines for data presentation and visualization of key experimental and logical workflows.
The core principle of a kinase inhibition assay is to measure the enzymatic activity of a kinase in the presence of a test compound.[1] The inhibitory effect is quantified by the reduction in this activity.[1] Various methods exist, including radiometric assays, which are often considered the "gold standard" for their direct and sensitive measurement of phosphate incorporation from radiolabeled ATP.[5][6][7] However, for higher throughput and ease of use, non-radioactive methods such as luminescence-based assays are widely employed.[8][9][10] This protocol will focus on a luminescence-based assay that quantifies the amount of ATP remaining after a kinase reaction. In this format, a lower kinase activity, due to inhibition, results in a higher luminescent signal.[1][8][9]
Signaling Pathway: Generic Kinase Cascade and Point of Inhibition
Kinases often function in signaling cascades where one kinase phosphorylates and activates another, leading to a downstream cellular response. Pyrimidine compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the transfer of a phosphate group to the substrate.
Caption: Simplified kinase signaling cascade and the point of ATP-competitive inhibition.
Experimental Protocols
This section details the methodology for a luminescence-based kinase inhibition assay, a common format for high-throughput screening (HTS).[1][8][11]
Cell-Free (Biochemical) Kinase Inhibition Assay
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Materials and Reagents:
-
Purified recombinant kinase
-
Specific peptide or protein substrate
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Adenosine triphosphate (ATP)
-
Pyrimidine test compounds
-
Dimethyl sulfoxide (DMSO)
-
Positive control inhibitor (known inhibitor of the target kinase)
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo®)[8][10]
-
White, opaque 96-well or 384-well microplates
-
Multichannel pipettes or liquid handling system
-
Plate shaker
-
Luminometer
Experimental Workflow:
Caption: General experimental workflow for a cell-free kinase inhibition assay.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the pyrimidine test compounds in 100% DMSO. A typical starting concentration is 10 mM.[12]
-
Assay Plate Preparation: Dispense a small volume (e.g., 1 µL) of the diluted compounds, DMSO-only (vehicle control), and a known positive control inhibitor into the wells of a 384-well plate.[1][12]
-
Kinase Reaction Mixture: Prepare a master mix of the kinase reaction solution containing the assay buffer, the target kinase, and its specific substrate. The final concentrations of the enzyme and substrate should be optimized for the specific assay conditions.
-
Reaction Initiation: To start the kinase reaction, add the ATP solution to the kinase/substrate master mix and immediately dispense the complete reaction mixture into each well of the assay plate.[13]
-
Controls:
-
100% Activity (Vehicle Control): Wells containing DMSO instead of the test compound.
-
0% Activity (Maximum Inhibition): Wells with a high concentration of a potent known inhibitor or wells without the kinase enzyme.[1]
-
-
Incubation: Mix the plate gently on a plate shaker and incubate at room temperature or 30°C for a predetermined time (e.g., 60 minutes). This incubation time should be optimized to ensure the reaction is within the linear range.[1][12]
-
Signal Detection: After incubation, add the ATP detection reagent to all wells. This will stop the kinase reaction and initiate the generation of a luminescent signal.[1]
-
Stabilization: Incubate the plate for a short period (e.g., 10 minutes) at room temperature to stabilize the luminescent signal.[1]
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.
Cell-Based Kinase Inhibition Assay
Cell-based assays measure the effect of a compound on kinase activity within a cellular context, providing insights into cell permeability, off-target effects, and engagement with the target in a more physiologically relevant environment.[14][15][16]
Materials and Reagents:
-
Human cell line expressing the target kinase
-
Cell culture medium and supplements (e.g., FBS, antibiotics)
-
Pyrimidine test compounds
-
DMSO
-
Assay plates (e.g., 96-well clear-bottom plates)
-
Cell lysis buffer
-
Antibody-based detection reagents (e.g., ELISA, Western blot) for measuring the phosphorylation of a downstream substrate
-
Plate reader or imaging system
Procedure:
-
Cell Seeding: Seed the cells in a microplate at an optimized density and allow them to attach and grow for 18-24 hours.[17]
-
Compound Treatment: Treat the cells with serial dilutions of the pyrimidine compounds for a specified duration. Include a DMSO vehicle control.
-
Cell Lysis: After treatment, wash the cells and then lyse them to release the cellular proteins.
-
Detection of Phosphorylation: Quantify the phosphorylation of a known downstream substrate of the target kinase using an antibody-based method like ELISA or Western blotting.[14] A reduction in the phosphorylation of the substrate indicates inhibition of the kinase.
-
Data Analysis: Normalize the signal from the treated cells to the signal from the vehicle-treated cells to determine the percent inhibition.
Data Presentation and Analysis
The inhibitory potency of the pyrimidine compounds is typically expressed as the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.[18][19]
Data Analysis Workflow:
Caption: Data analysis workflow from raw data to IC50 determination.
Calculation of Percent Inhibition:
The percent inhibition for each compound concentration is calculated using the following formula:
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))
Where:
-
Signal_Compound is the luminescence from wells with the test compound.
-
Signal_Max is the average luminescence from the 100% activity control (DMSO).
-
Signal_Min is the average luminescence from the 0% activity control.
IC₅₀ Determination:
The IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using a four-parameter logistic equation.[13][19][20]
Quantitative Data Summary:
The results of the kinase inhibition assays should be summarized in a clear and structured table for easy comparison of the potencies of different compounds against various kinases.
| Compound ID | Target Kinase | IC₅₀ (nM) [Biochemical] | IC₅₀ (nM) [Cell-based] |
| PYR-001 | Kinase A | 15 | 150 |
| PYR-001 | Kinase B | >10,000 | >10,000 |
| PYR-002 | Kinase A | 250 | 2,800 |
| PYR-002 | Kinase B | 50 | 600 |
| PYR-003 | Kinase A | 5 | 80 |
| PYR-003 | Kinase B | 850 | 9,500 |
| Positive Ctrl | Kinase A | 2 | 35 |
| Positive Ctrl | Kinase B | 10 | 120 |
Conclusion
This document provides a comprehensive guide for conducting kinase inhibition assays with pyrimidine compounds, from experimental execution to data analysis and presentation. The detailed protocols for both cell-free and cell-based assays, combined with clear visual workflows, are intended to equip researchers in drug discovery with the necessary tools to effectively evaluate the potential of novel kinase inhibitors. Adherence to these standardized procedures will facilitate the generation of robust and reproducible data, which is crucial for the advancement of promising therapeutic candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assaying Protein Kinase Activity with Radiolabeled ATP [jove.com]
- 7. researchgate.net [researchgate.net]
- 8. Kinase-Glo® Luminescent Kinase Assays [worldwide.promega.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. ebiotrade.com [ebiotrade.com]
- 11. promega.com [promega.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. inits.at [inits.at]
- 16. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. courses.edx.org [courses.edx.org]
- 20. researchgate.net [researchgate.net]
Application of 2-Chloro-N-cyclopropyl-6-methylpyrimidin-4-amine in Cancer Cell Lines: Application Notes and Protocols
Disclaimer: Direct experimental data for the specific compound 2-Chloro-N-cyclopropyl-6-methylpyrimidin-4-amine in cancer cell lines is limited in publicly available literature. The following application notes and protocols are based on the activities of structurally similar pyrimidine derivatives and are intended to serve as a representative guide for research and development.
Introduction
Pyrimidine derivatives are a well-established class of heterocyclic compounds with a broad range of biological activities, making them privileged scaffolds in medicinal chemistry.[1][2] Many compounds featuring the pyrimidine core have been developed as therapeutic agents, exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[1][3] The anticancer effects of pyrimidine derivatives are often attributed to their ability to interfere with nucleic acid synthesis or to inhibit protein kinases that are crucial for cancer cell proliferation and survival.[4][5]
The compound this compound possesses key structural features—a chloro group, a cyclopropylamino moiety, and a methyl group—that suggest potential as a modulator of biological pathways relevant to oncology. The chloro substituent can act as a leaving group for further chemical modifications, while the N-cyclopropyl and methyl groups can influence target binding and pharmacokinetic properties.[6] This document provides an overview of the potential applications of this compound in cancer cell line research, along with detailed protocols for its evaluation.
Putative Mechanism of Action
Based on the known activities of related pyrimidine derivatives, this compound may exert its anticancer effects through several mechanisms:
-
Kinase Inhibition: Many pyrimidine derivatives are potent inhibitors of various protein kinases, such as Fibroblast Growth Factor Receptor 3 (FGFR3) and Aurora kinases, which are often dysregulated in cancer.[7][8] Inhibition of these kinases can disrupt downstream signaling pathways controlling cell growth, proliferation, and survival.
-
Interference with DNA Synthesis: As analogs of natural pyrimidines, some derivatives can act as antimetabolites, interfering with the synthesis of DNA and RNA, which is particularly detrimental to rapidly dividing cancer cells.[4]
-
Induction of Apoptosis: By targeting key cellular pathways, these compounds can trigger programmed cell death (apoptosis) in cancer cells.
The following diagram illustrates a generalized signaling pathway that can be targeted by pyrimidine-based kinase inhibitors.
Data Presentation
The following tables summarize the in vitro cytotoxic activity (IC50 values) of various structurally related pyrimidine derivatives against several human cancer cell lines. This data provides a comparative reference for the potential potency of this compound.
Table 1: Cytotoxic Activity of Pyrido[2,3-d]pyrimidine Derivatives
| Compound | R1 | R2 | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) | HepG2 IC50 (µM) | PC-3 IC50 (µM) |
| 1n | 4-OCH3-Ph | H | 1.98 ± 0.69 | 2.18 ± 0.93 | 4.04 ± 1.06 | 4.18 ± 1.87 |
Data sourced from a study on pyrido[2,3-d]pyrimidine derivatives as thymidylate synthase inhibitors.[1]
Table 2: Cytotoxic Activity of 2-amino-4-chloro-pyrimidine Derivatives
| Compound | HCT116 EC50 (µM) | MCF7 EC50 (µM) |
| Derivative 1 | 209.17 ± 1.23 | 221.91 ± 1.37 |
| Derivative 6 | 89.24 ± 1.36 | 89.37 ± 1.17 |
Data from a study on microwave-assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives.[9][10]
Table 3: Cytotoxic Activity of Pyrazolo[3,4-d]pyrimidinone Derivatives against CDK2
| Compound | HCT116 IC50 (µM) | HepG2 IC50 (µM) | CDK2 IC50 (µM) |
| 4a | - | - | 0.21 |
| 4b | - | - | - |
| Roscovitine (Ref.) | - | - | 0.25 |
Data from a study on pyrazolo[3,4-d]pyrimidinone derivatives as CDK2 inhibitors.[11]
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the anticancer potential of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of the compound on cancer cell lines.
Workflow Diagram:
Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7, HepG2, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plates for 48 to 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to determine if the compound induces apoptosis in cancer cells.
Procedure:
-
Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. The distribution of cells in the four quadrants (viable, early apoptotic, late apoptotic, and necrotic) will indicate the mode of cell death.
Cell Cycle Analysis
This protocol is used to investigate the effect of the compound on cell cycle progression.
Procedure:
-
Treat cells with the compound at its IC50 concentration for 24 hours.
-
Harvest and fix the cells in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in a solution containing PI and RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This protocol is used to examine the effect of the compound on the expression levels of proteins involved in signaling pathways, apoptosis, and cell cycle regulation.
Procedure:
-
Treat cells with the compound for the desired time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against target proteins (e.g., p-FGFR, Akt, ERK, Bcl-2, Bax, Caspase-3, Cyclin D1, CDK4).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
The logical relationship between the experimental outcomes can be visualized as follows:
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6-Chloro-2-cyclopropyl-N,N-diethylpyrimidin-4-amine [benchchem.com]
- 7. Synthesis and structure-activity relationships of pyrimidine derivatives as potent and orally active FGFR3 inhibitors with both increased systemic exposure and enhanced in vitro potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arabjchem.org [arabjchem.org]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for the Development of Novel PDE10A Inhibitors from Pyrimidine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of novel phosphodiesterase 10A (PDE10A) inhibitors based on a pyrimidine scaffold. This document outlines detailed protocols for the synthesis, in vitro evaluation, and in vivo assessment of these compounds, along with data presentation and visualization of key biological pathways and experimental workflows.
Introduction
Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), playing a critical role in signal transduction in the brain, particularly in the medium spiny neurons of the striatum.[1] Inhibition of PDE10A has emerged as a promising therapeutic strategy for treating neuropsychiatric disorders such as schizophrenia and Huntington's disease.[2][3] The pyrimidine scaffold has been identified as a privileged structure in medicinal chemistry, offering a versatile platform for the design and synthesis of potent and selective PDE10A inhibitors.[4][5] This document provides detailed methodologies for researchers engaged in the discovery and development of pyrimidine-based PDE10A inhibitors.
Data Presentation: Quantitative Analysis of Pyrimidine-Based PDE10A Inhibitors
The following tables summarize the in vitro potency, selectivity, and pharmacokinetic properties of representative pyrimidine-based PDE10A inhibitors.
Table 1: In Vitro Potency and Selectivity of Pyrimidine-Based PDE10A Inhibitors
| Compound ID | PDE10A IC50 (nM) | PDE10A Ki (nM) | Selectivity vs. other PDEs (fold) | Reference |
| Compound A | 1.2 | 0.8 | >1000 vs. PDE1-9 | [4] |
| Compound B | 0.5 | 0.3 | >5000 vs. PDE1-9 | [5] |
| Compound C | 3.5 | 2.1 | >800 vs. PDE1-9 | [6] |
| PQ10 | 5 (cGMP), 13 (cAMP) | - | High | [7] |
| MK-8189 | - | 0.0082 | >5000 | [4] |
Table 2: Pharmacokinetic Properties of Pyrimidine-Based PDE10A Inhibitors in Preclinical Species (Rat)
| Compound ID | Oral Bioavailability (%) | Brain Penetration (B/P ratio) | t1/2 (h) | Reference |
| Compound A | 35 | 1.2 | 4.5 | [8] |
| Compound B | 50 | 0.9 | 6.2 | [9] |
| TAK-063 | Dose-dependent | High | - | [1] |
Experimental Protocols
Protocol 1: General Synthesis of 4,6-Disubstituted Pyrimidine Scaffolds
This protocol describes a generalized, multi-step synthesis for 4,6-disubstituted pyrimidine PDE10A inhibitors, often employing palladium-catalyzed cross-coupling reactions.
1.1. Materials:
-
Substituted malonic acid diethyl ester
-
Formamidine acetate
-
Sodium ethoxide
-
Phosphorus oxychloride (POCl3)
-
Aryl or heteroaryl boronic acids/esters
-
Terminal alkynes
-
Aryl or heteroaryl amines
-
Palladium catalysts (e.g., Pd(PPh3)4, PdCl2(dppf))
-
Copper(I) iodide (CuI)
-
Bases (e.g., K2CO3, Cs2CO3, Et3N)
-
Anhydrous solvents (e.g., Dioxane, Toluene, DMF)
-
Silica gel for column chromatography
1.2. Procedure:
Step 1: Synthesis of 4,6-dihydroxypyrimidine
-
To a solution of sodium ethoxide in ethanol, add the substituted malonic acid diethyl ester and formamidine acetate.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction to room temperature and acidify with a mineral acid (e.g., HCl) to precipitate the 4,6-dihydroxypyrimidine.
-
Filter, wash with water, and dry the solid.
Step 2: Chlorination to 4,6-dichloropyrimidine
-
Treat the 4,6-dihydroxypyrimidine with an excess of POCl3.
-
Heat the mixture at reflux for 2-4 hours.
-
Carefully quench the reaction by pouring it onto ice.
-
Extract the product with an organic solvent (e.g., dichloromethane) and purify by column chromatography.[10]
Step 3: Palladium-Catalyzed Cross-Coupling Reactions
-
Suzuki-Miyaura Coupling (for C-C bond formation): [10][11][12]
-
In a reaction vessel, combine the 4,6-dichloropyrimidine (1 eq.), the desired aryl/heteroaryl boronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh3)4, 5 mol%), and a base (e.g., K2CO3, 2 eq.) in a suitable solvent system (e.g., dioxane/water).
-
Degas the mixture by bubbling with an inert gas (e.g., Argon) for 15 minutes.
-
Heat the reaction at 80-100 °C until completion (monitored by TLC or LC-MS).
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Purify the product by column chromatography.
-
-
Sonogashira Coupling (for C-C triple bond formation): [13][14][15]
-
To a solution of the 4,6-dichloropyrimidine (1 eq.) and the terminal alkyne (1.2 eq.) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh3)4, 5 mol%), CuI (2.5 mol%), and a base (e.g., Et3N).
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Quench the reaction, extract the product, and purify by column chromatography.
-
-
Buchwald-Hartwig Amination (for C-N bond formation): [16]
-
Combine the 4,6-dichloropyrimidine (1 eq.), the desired amine (1.2 eq.), a palladium catalyst (e.g., Pd2(dba)3), a suitable ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) in an anhydrous solvent (e.g., toluene).
-
Degas the mixture and heat under an inert atmosphere until the starting material is consumed.
-
Work up the reaction and purify the product by column chromatography.
-
Protocol 2: In Vitro PDE10A Inhibition Assay (PDE-Glo™ Phosphodiesterase Assay)
This protocol outlines the measurement of PDE10A inhibitory activity using a commercially available luminescent assay.
2.1. Materials:
-
PDE-Glo™ Phosphodiesterase Assay Kit (Promega)
-
Recombinant human PDE10A enzyme
-
Test compounds (pyrimidine derivatives)
-
384-well white opaque plates
-
Luminometer
2.2. Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add the PDE10A enzyme solution.
-
Add the test compounds to the wells and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the cAMP or cGMP substrate solution provided in the kit.
-
Incubate for the optimized reaction time (typically 30-60 minutes).
-
Stop the reaction by adding the Termination Buffer.
-
Add the Detection Reagent, which contains protein kinase A and its substrate.
-
Incubate for 20 minutes at room temperature to allow for the kinase reaction to proceed.
-
Add the Kinase-Glo® Reagent to measure the remaining ATP.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition and determine the IC50 values by fitting the data to a four-parameter logistic equation.
Protocol 3: In Vivo Assessment of Antipsychotic-like Activity (MK-801-Induced Hyperlocomotion Model)
This protocol describes a common behavioral model in rodents to assess the potential antipsychotic-like effects of PDE10A inhibitors.
3.1. Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Test compound (pyrimidine-based PDE10A inhibitor)
-
MK-801 (dizocilpine maleate)
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Open field activity chambers equipped with infrared beams
-
Data acquisition software
3.2. Procedure:
-
Acclimatize the mice to the testing room for at least 1 hour before the experiment.
-
Administer the test compound or vehicle via the desired route (e.g., intraperitoneal or oral).
-
After a predetermined pretreatment time (e.g., 30-60 minutes), administer MK-801 (0.15-0.3 mg/kg, i.p.) to induce hyperlocomotion.
-
Immediately place the mice individually into the open field chambers.
-
Record the locomotor activity (e.g., distance traveled, rearing frequency) for 60-90 minutes.
-
Analyze the data by comparing the locomotor activity of the compound-treated group to the vehicle-treated and MK-801 control groups. A significant reduction in MK-801-induced hyperlocomotion suggests antipsychotic-like potential.[4]
Protocol 4: Pharmacokinetic Profiling in Rodents
This protocol provides a general method for determining the pharmacokinetic profile of a novel pyrimidine-based PDE10A inhibitor.
4.1. Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Test compound
-
Formulation vehicles for intravenous (IV) and oral (PO) administration
-
Blood collection tubes (e.g., with K2EDTA)
-
Centrifuge
-
LC-MS/MS system
4.2. Procedure:
-
Administer the test compound to two groups of rats via IV and PO routes at a defined dose.
-
Collect blood samples at specified time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours) from the tail vein or another appropriate site.
-
Process the blood samples to obtain plasma by centrifugation.
-
For brain penetration studies, collect brain tissue at the end of the study.
-
Prepare the plasma and brain homogenate samples for analysis (e.g., protein precipitation with acetonitrile).
-
Quantify the concentration of the test compound in the samples using a validated LC-MS/MS method.[8]
-
Calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability using appropriate software.
Mandatory Visualizations
Caption: PDE10A signaling pathway in a medium spiny neuron.
Caption: Experimental workflow for pyrimidine-based PDE10A inhibitor development.
References
- 1. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Insight into the structural requirements of pyrimidine-based phosphodiesterase 10A (PDE10A) inhibitors by multiple validated 3D QSAR approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Optimization of a Series of Pyrimidine-Based Phosphodiesterase 10A (PDE10A) Inhibitors through Fragment Screening, Structure-Based Design, and Parallel Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and characterization of novel classes of PDE10A inhibitors - 1H-1,3-benzodiazoles and imidazo[1,2-a]pyrimidines-Science-Chemical Encyclopedia-lookchem [lookchem.com]
- 7. Phosphodiesterase 10A is overexpressed in lung tumor cells and inhibitors selectively suppress growth by blocking β-catenin and MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of pyrimidine-fused skeletons through copper-catalyzed consecutive Sonogashira coupling and aminocyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Antimicrobial Drugs Utilizing 2-Chloro-N-cyclopropyl-6-methylpyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the prospective use of 2-Chloro-N-cyclopropyl-6-methylpyrimidin-4-amine in the synthesis of novel antimicrobial agents. While direct literature on the antimicrobial applications of derivatives from this specific starting material is limited, the pyrimidine scaffold is a well-established pharmacophore in numerous antimicrobial drugs. This document outlines a representative synthetic protocol based on established methodologies for analogous compounds and summarizes the antimicrobial activity of structurally related pyrimidine derivatives. The potential mechanisms of action for such compounds are also discussed and visualized.
Introduction
The pyrimidine ring is a fundamental heterocyclic scaffold present in a vast array of biologically active compounds, including several clinically significant antimicrobial agents. The structural versatility of the pyrimidine core allows for substitutions at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This compound is a readily available building block that offers a reactive site for nucleophilic substitution at the C2-position, making it an attractive starting material for the synthesis of diverse libraries of potential antimicrobial candidates.
Derivatives of the pyrimidine family have been shown to exhibit a broad spectrum of antimicrobial activities by targeting essential bacterial pathways, such as dihydrofolate reductase (DHFR) and DNA gyrase. The introduction of a cyclopropyl group, as present in the title compound, is a common strategy in medicinal chemistry to enhance potency and improve metabolic stability.
Synthetic Applications
The primary synthetic route for derivatizing this compound involves nucleophilic aromatic substitution (SNAr) at the C2-position. The chloro substituent serves as a good leaving group, allowing for the introduction of various nucleophiles, such as amines, thiols, and alcohols, to generate a library of novel pyrimidine derivatives.
General Experimental Workflow for Nucleophilic Aromatic Substitution
The following diagram illustrates a typical workflow for the synthesis of 2-substituted pyrimidine derivatives from this compound.
Caption: General experimental workflow for nucleophilic substitution.
Representative Experimental Protocol: Synthesis of a Hypothetical 2-Anilino-N-cyclopropyl-6-methylpyrimidin-4-amine Derivative
This protocol describes a general procedure for the synthesis of a 2-anilino-substituted pyrimidine derivative, a common structural motif in bioactive molecules.
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline (1.2 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound in DMF, add the substituted aniline and DIPEA.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by NMR and mass spectrometry.
Antimicrobial Activity of Structurally Related Pyrimidine Derivatives
While specific antimicrobial data for derivatives of this compound are not available in the reviewed literature, numerous studies have demonstrated the potent antimicrobial activity of other substituted pyrimidines. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative pyrimidine derivatives against various microbial strains.
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| Pyrimidin-2-amine derivatives | Staphylococcus aureus | 0.87 - 6.25 | [1] |
| Bacillus subtilis | 0.96 - 12.5 | [1] | |
| Escherichia coli | 0.91 - 25 | [1] | |
| Pseudomonas aeruginosa | 0.77 - 50 | [1] | |
| Candida albicans | 1.73 - 100 | [1] | |
| Pyrimidopyrimidine derivatives | Staphylococcus aureus | 7.8 - 15.6 | [2] |
| Bacillus subtilis | 3.9 - 7.8 | [2] | |
| Escherichia coli | 15.6 - 31.2 | [2] | |
| Candida albicans | 7.8 - 15.6 | [2] |
Potential Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition
A well-established mechanism of action for many antimicrobial pyrimidine derivatives is the inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in the folic acid synthesis pathway of bacteria. Folic acid is essential for the synthesis of nucleotides and certain amino acids. By inhibiting DHFR, these compounds disrupt DNA synthesis and repair, leading to bacteriostasis or bactericidal effects.
The following diagram illustrates the role of DHFR in the bacterial folic acid pathway and its inhibition by a pyrimidine derivative.
Caption: Inhibition of Dihydrofolate Reductase (DHFR) by a pyrimidine derivative.
Conclusion
This compound represents a promising starting material for the development of novel antimicrobial agents. Its chemical structure allows for facile derivatization through nucleophilic aromatic substitution, enabling the generation of a wide range of analogues for structure-activity relationship (SAR) studies. While direct experimental data on the antimicrobial properties of its derivatives are currently lacking, the well-documented antimicrobial potential of the broader pyrimidine class suggests that this is a fruitful area for future research. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis and antimicrobial evaluation of novel compounds derived from this versatile chemical scaffold.
References
Application Notes: Synthetic Routes for Diversifying the 6-Methylpyrimidin-4-amine Core
Introduction
The pyrimidine scaffold is a privileged heterocyclic motif integral to numerous natural products, agrochemicals, and pharmaceuticals, including a significant number of FDA-approved drugs.[1][2] Its derivatives exhibit a wide spectrum of biological activities such as anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The 6-methylpyrimidin-4-amine core, in particular, serves as a crucial building block in medicinal chemistry. The strategic diversification of this core allows for the systematic exploration of the chemical space around the scaffold, which is essential for structure-activity relationship (SAR) studies and the optimization of lead compounds.[5]
This document outlines robust and versatile synthetic strategies for the diversification of the 6-methylpyrimidin-4-amine core. The primary focus is on palladium-catalyzed cross-coupling reactions—specifically the Suzuki-Miyaura and Buchwald-Hartwig amination reactions—and nucleophilic aromatic substitution (SNAr), which together provide a powerful toolkit for modifying the pyrimidine ring at key positions.
Core Diversification Strategies
The primary points for diversification on the 6-methylpyrimidin-4-amine scaffold are the C2, C5, and the exocyclic C4-amino group. The most efficient approach begins with a readily available, halogenated precursor, such as 2,4-dichloro-6-methylpyrimidine, which allows for sequential and regioselective functionalization.
1. Diversification at the C4 and C2 Positions via Cross-Coupling
Palladium-catalyzed cross-coupling reactions are paramount for installing aryl, heteroaryl, and amino substituents onto the pyrimidine core. The electron-deficient nature of the pyrimidine ring makes even chloropyrimidines suitable substrates for these transformations, which might otherwise require more reactive bromo- or iodo-analogs.[6][7]
-
Regioselectivity: In 2,4-dichloropyrimidines, cross-coupling reactions and nucleophilic substitutions generally favor reaction at the C4 position.[8][9] This inherent selectivity allows for a controlled, stepwise diversification strategy, first at C4 and subsequently at C2.
-
Suzuki-Miyaura Coupling: This reaction is a highly effective method for forming C-C bonds, enabling the introduction of a vast array of aryl and heteroaryl groups.[7][9][10] Microwave-assisted protocols can dramatically reduce reaction times and improve yields.[10][11]
-
Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction is used to introduce primary and secondary amines at the halogenated positions of the pyrimidine ring.[12][13][14] It is a key method for synthesizing precursors to important pharmaceuticals.[15]
2. Diversification of the C4-Amine Group
Once the 6-methylpyrimidin-4-amine core is established, the exocyclic amino group serves as a handle for further diversification.
-
N-Arylation: The Buchwald-Hartwig amination is also the premier method for the N-arylation of the C4-amino group, allowing for the synthesis of N-arylpyrimidin-4-amines. This requires a starting material where the C4-amine is already present, and another position (e.g., C2) is halogenated to facilitate the coupling.[16]
-
Acylation and Sulfonylation: Standard organic reactions can be employed to convert the primary amine into a wide range of amides and sulfonamides, probing different interactions within a biological target's binding pocket.
Data Presentation: Optimization of Reaction Conditions
The successful diversification of the pyrimidine core is highly dependent on the optimization of reaction parameters. The following tables provide representative data for catalyst, base, and solvent screening for common cross-coupling reactions.
Table 1: Optimization of Microwave-Assisted Suzuki-Miyaura Coupling Reaction: 2,4-dichloro-6-methylpyrimidine with Phenylboronic Acid at C4
| Entry | Catalyst (5 mol%) | Base (3 eq.) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 100 | 15 | 65 |
| 2 | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 100 | 15 | 58 |
| 3 | Pd(OAc)₂ | K₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 100 | 15 | 35 |
| 4 | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (2:1) | 100 | 15 | 72 |
| 5 | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 100 | 15 | 68 |
| 6 | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O (1:1:1) | 100 | 15 | 75 |
| 7 | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile/H₂O (1:1) | 100 | 15 | 61 |
Data is representative and compiled based on trends reported in the literature.[9][10][11]
Visualized Workflows and Pathways
Experimental Protocols
Protocol 1: Regioselective C4-Arylation via Microwave-Assisted Suzuki-Miyaura Coupling
This protocol describes the selective arylation at the C4 position of a dichloropyrimidine using microwave irradiation.
Materials:
-
2,4-dichloro-6-methylpyrimidine
-
Arylboronic acid (1.1 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
Potassium Carbonate (K₂CO₃) (3.0 equivalents)
-
1,4-Dioxane and Water (2:1 mixture, degassed)
-
10 mL microwave reactor vial with a magnetic stir bar
-
Microwave reactor
Procedure:
-
To a 10 mL microwave reactor vial, add 2,4-dichloro-6-methylpyrimidine (0.5 mmol, 1.0 eq), the desired arylboronic acid (0.55 mmol, 1.1 eq), K₂CO₃ (1.5 mmol, 3.0 eq), and Pd(PPh₃)₄ (0.025 mmol, 0.05 eq).
-
Add 6 mL of the degassed 1,4-dioxane and water (2:1) solvent mixture to the vial.
-
Seal the vial securely with a cap and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100 °C for 15 minutes with active stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and dilute with water (20 mL).
-
Extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the desired 2-chloro-4-aryl-6-methylpyrimidine.[11]
Protocol 2: C2-Amination via Buchwald-Hartwig Cross-Coupling
This protocol details the amination at the C2 position of a 2-chloro-4-substituted-6-methylpyrimidine intermediate.
Materials:
-
2-chloro-4-aryl-6-methylpyrimidine (from Protocol 1)
-
Desired amine (primary or secondary, 1.2 equivalents)
-
Pd₂(dba)₃ (0.02 equivalents)
-
Xantphos (0.04 equivalents)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equivalents)
-
Anhydrous toluene
-
Schlenk tube or similar reaction vessel
Procedure:
-
Add the 2-chloro-4-aryl-6-methylpyrimidine (0.5 mmol, 1.0 eq), Pd₂(dba)₃ (0.01 mmol, 0.02 eq), and Xantphos (0.02 mmol, 0.04 eq) to a Schlenk tube.
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the desired amine (0.6 mmol, 1.2 eq), NaOt-Bu (0.7 mmol, 1.4 eq), and 5 mL of anhydrous toluene via syringe.
-
Heat the reaction mixture to 100-110 °C with stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final 2-amino-4-aryl-6-methylpyrimidine derivative.[12][13][16]
Protocol 3: Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol describes a classic, palladium-free method for introducing an amino group, typically at the more reactive C4 position.
Materials:
-
2,4-dichloro-6-methylpyrimidine
-
Desired amine (primary or secondary, 1.1 equivalents)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Anhydrous Tetrahydrofuran (THF) or Acetonitrile (MeCN)
-
Round-bottom flask with a condenser
Procedure:
-
Dissolve 2,4-dichloro-6-methylpyrimidine (1.0 mmol, 1.0 eq) in 10 mL of anhydrous THF in a round-bottom flask.
-
Add the amine (1.1 mmol, 1.1 eq) followed by the base (e.g., TEA, 2.0 mmol, 2.0 eq).
-
Stir the reaction mixture at room temperature or heat to reflux (typically 50-80 °C) for 4-12 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography to isolate the 4-amino-2-chloro-6-methylpyrimidine intermediate.[17]
References
- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. growingscience.com [growingscience.com]
- 5. A deconstruction–reconstruction strategy for pyrimidine diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]
- 16. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Efficacy of Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine derivatives are a cornerstone in the development of novel therapeutics, particularly in oncology.[1] These heterocyclic compounds exhibit a broad spectrum of biological activities and have been extensively investigated for their potent anti-proliferative effects against various cancer cell lines.[1][2][3] The structural versatility of the pyrimidine scaffold allows for targeted modifications, leading to the development of compounds that can selectively inhibit key signaling pathways involved in cell growth and survival.[1] This document provides detailed application notes and experimental protocols for assessing the efficacy of pyrimidine derivatives using various cell-based assays.
Overview of Cell-Based Assays
Several in vitro assays are routinely employed to determine the efficacy of pyrimidine compounds in inhibiting cancer cell growth and proliferation. These assays provide quantitative data on cell viability, cytotoxicity, and the underlying mechanisms of action.[3]
-
Cell Viability and Cytotoxicity Assays: These are fundamental assays to determine the dose-dependent effect of a compound on cell survival.
-
MTT/MTS Assay: A colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[3][4]
-
Sulforhodamine B (SRB) Assay: A colorimetric assay that measures cellular protein content to determine cell density.[2]
-
Colony Formation Assay: A long-term assay to assess the ability of a single cell to undergo clonal expansion and form a colony, reflecting its reproductive viability.[3]
-
-
Apoptosis Assays: These assays are used to determine if the compound induces programmed cell death.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3]
-
-
Cell Cycle Analysis: This assay determines the effect of the compound on the progression of cells through the different phases of the cell cycle (G0/G1, S, G2/M).[1][3]
-
Kinase Inhibition Assays: Since many pyrimidine derivatives act as kinase inhibitors, these assays measure the compound's ability to inhibit the activity of specific kinases.[5]
Data Presentation: Anti-proliferative Activity of Pyrimidine Derivatives
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various pyrimidine derivatives against common cancer cell lines, demonstrating their potential as anti-proliferative agents.
Table 1: IC50 Values of Pyrimidine Derivatives against Breast Cancer Cell Lines (MCF-7) [1]
| Compound/Derivative | IC50 (µM) | Reference |
| Curcumin-pyrimidine analog 3b | 4.95 ± 0.94 | [1] |
| Curcumin-pyrimidine analog 3g | 0.61 ± 0.05 | [1] |
| Pyrimidine-tethered chalcone (B-4) | 6.70 ± 1.02 | [1] |
| Thienopyrimidine derivative 2 | 0.013 | [1] |
| Thienopyrimidine derivative 3 | 0.023 | [1] |
| Pyrimidine-5-carbonitrile 10b | 7.68 | [1] |
Table 2: IC50 Values of Pyrido[2,3-d]pyrimidine Derivatives against Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 2a | U-87 MG (Glioblastoma) | 5 | [6] |
| Compound 2a | MDA-MB231 (Breast Cancer) | 8 | [6] |
| Compound 2a | HT-29 (Colon Carcinoma) | 7 | [6] |
| Compound 2a | CAL27 (Tongue Squamous Carcinoma) | 6 | [6] |
| Compound 2a | FaDu (Pharynx Squamous Carcinoma) | 8 | [6] |
Table 3: PIM-1 Kinase Inhibition by Pyrido[2,3-d]pyrimidine Derivatives [7]
| Compound | IC50 (nM) | % Inhibition |
| Compound 4 | 11.4 | 97.8 |
| Compound 10 | 17.2 | 94.6 |
| Staurosporine (Control) | 16.7 | 95.6 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy in the evaluation of pyrimidine derivatives.[1]
MTT Cell Proliferation Inhibition Assay
This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.[3][4] The amount of formazan produced is proportional to the number of viable cells.[3][4]
Materials:
-
Pyrimidine derivatives (dissolved in DMSO)[1]
-
DMSO or Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)[1][4]
-
96-well plates[1]
-
Microplate reader[1]
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in complete growth medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a blank control (medium only).[1]
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.[1][4]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.[1][4] Pipette up and down to ensure complete dissolution.[1]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[1][4]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value.[1][4]
Workflow for the MTT cell viability assay.
Apoptosis Assay using Annexin V/PI Staining
This assay distinguishes between different cell populations based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the plasma membrane in early apoptotic cells and the uptake of propidium iodide (PI) by cells with compromised membranes in late apoptotic and necrotic cells.[3]
Materials:
-
Pyrimidine derivative
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Binding Buffer
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the pyrimidine derivative at its IC50 concentration for 24-48 hours. Include an untreated control.[1]
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.[1]
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the analysis of cell cycle distribution (G0/G1, S, and G2/M phases) by staining the cellular DNA with a fluorescent dye like propidium iodide.[1]
Materials:
-
Pyrimidine derivative
-
6-well plates
-
PBS
-
Cold 70% Ethanol
-
PI staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the pyrimidine derivative at its IC50 concentration for 24-48 hours. Include an untreated control.[1]
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.[1]
-
Fixation: Wash the cell pellet with PBS and then resuspend in 1 mL of cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.[1]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.[1]
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[1]
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in each phase of the cell cycle.
Workflow for cell cycle analysis using flow cytometry.
Mechanism of Action and Signaling Pathways
Pyrimidine derivatives exert their anti-proliferative effects through various mechanisms, often by targeting key regulators of cell cycle progression and survival.[1] Many pyrimidine analogs function as antimetabolites, interfering with DNA and RNA synthesis, which can lead to cell cycle arrest and apoptosis.[3] Some derivatives also act as kinase inhibitors, affecting various signaling pathways that control cell proliferation and survival.[3] Two prominent pathways frequently implicated are the PI3K/Akt/mTOR and the PIM kinase pathways.[1] Additionally, pyrimidine derivatives have been developed as inhibitors of Janus Kinase 2 (JAK2), which is crucial in cytokine signaling.[5]
Simplified PI3K/Akt/mTOR signaling pathway and a potential point of inhibition by pyrimidine derivatives.
Conclusion
The data and protocols presented herein underscore the significant potential of pyrimidine derivatives as inhibitors of cell proliferation.[1] The provided methodologies offer a robust framework for the in vitro evaluation of these compounds.[1] Further investigation into the specific molecular interactions within key signaling pathways will continue to drive the development of more potent and selective pyrimidine-based anticancer agents.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
Animal Models for Efficacy and Safety Testing of 2-Chloro-N-cyclopropyl-6-methylpyrimidin-4-amine Analogs in Oncology
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo evaluation of 2-Chloro-N-cyclopropyl-6-methylpyrimidin-4-amine analogs, a class of compounds with potential applications in oncology. The following sections outline methodologies for assessing anti-tumor efficacy, pharmacokinetic profiles, and preliminary toxicological data in established murine models.
Introduction
Substituted pyrimidines are a well-established class of heterocyclic compounds with a broad range of biological activities, including potent anticancer properties.[1][2][3] The this compound scaffold serves as a key intermediate in the synthesis of novel kinase inhibitors and other targeted anticancer agents.[4] Analogs derived from this core structure warrant thorough preclinical evaluation to determine their therapeutic potential. This guide details the use of rodent models for these critical early-stage assessments.
Data Presentation: Summary of Preclinical Evaluation
Quantitative data from in vivo studies are crucial for comparing the efficacy and safety of novel chemical entities. The following tables provide a structured format for presenting such data, with examples derived from studies on analogous pyrimidine derivatives.
Table 1: In Vivo Anti-Tumor Efficacy in Human Tumor Xenograft Models
| Compound ID | Cancer Type | Animal Model | Cell Line | Dosing Regimen | Tumor Growth Inhibition (TGI) (%) | Reference |
| Analog A | Prostate Cancer | Nude Mice | PC3 | 50 mg/kg, p.o., daily | Significant reduction in tumor growth | [1] |
| Analog B | Breast Cancer | Nude Mice | MCF-7 | 100 mg/kg, p.o., daily | 65% | [2] |
| Analog C | Colon Cancer | Nude Mice | HCT-116 | 75 mg/kg, i.p., twice weekly | 58% | [5] |
| Analog D | Leukemia | Nude Mice | K-562 | 50 mg/kg, p.o., daily | Significant cytostatic and cytotoxic activity | [5][6] |
Table 2: Pharmacokinetic Parameters in Rodents
| Compound ID | Animal Model | Dose (mg/kg) & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Bioavailability (%) | Reference |
| Analog E | Sprague-Dawley Rats | 10 (i.v.) | - | - | 1250 | 2.5 | 100 | [7][8] |
| Analog E | Sprague-Dawley Rats | 50 (p.o.) | 850 | 1.0 | 4375 | 3.1 | 70 | [7][8] |
| Analog F | Swiss Albino Mice | 20 (p.o.) | 620 | 0.5 | 2100 | 2.8 | N/A | [9] |
Table 3: Acute Toxicology Profile in Rodents
| Compound ID | Animal Model | Route of Administration | NOAEL (No-Observed-Adverse-Effect Level) (mg/kg) | MTD (Maximum Tolerated Dose) (mg/kg) | Observed Toxicities | Reference |
| Analog G | ICR Mice | p.o. | 100 | >500 | Mild sedation at high doses | [10] |
| Analog H | Wistar Rats | i.v. | 25 | 100 | Transient weight loss, reversible liver enzyme elevation | [11] |
Experimental Protocols
Detailed and reproducible protocols are essential for the successful preclinical evaluation of drug candidates. The following sections provide step-by-step methodologies for key in vivo experiments.
Protocol 1: Human Tumor Xenograft Model for Efficacy Assessment
This protocol describes the establishment of a subcutaneous xenograft model to evaluate the anti-tumor activity of this compound analogs.[12][13]
Materials:
-
Test compound (this compound analog)
-
Vehicle for formulation (e.g., 0.5% methylcellulose with 0.2% Tween 80)
-
Human cancer cell line (e.g., PC3, MCF-7, HCT-116)
-
Female athymic nude mice (6-8 weeks old)
-
Matrigel® Basement Membrane Matrix
-
Sterile Phosphate-Buffered Saline (PBS)
-
Standard cell culture reagents and equipment
-
Calipers for tumor measurement
-
Appropriate animal housing facilities
Procedure:
-
Cell Culture: Culture the selected cancer cell line according to the supplier's recommendations.
-
Cell Implantation:
-
Harvest cells during the exponential growth phase.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length × Width²)/2.
-
When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Administration:
-
Prepare the test compound in the chosen vehicle at the desired concentrations.
-
Administer the compound to the treatment groups via the selected route (e.g., oral gavage) and schedule.
-
Administer an equal volume of the vehicle to the control group.
-
-
Efficacy Evaluation:
-
Measure tumor volumes and body weights every 2-3 days.
-
Monitor animals for any signs of toxicity.
-
At the end of the study (e.g., after 21 days or when control tumors reach a specified size), euthanize the mice.
-
Excise, weigh, and photograph the tumors.
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT/ΔC)] × 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.
-
Protocol 2: Pharmacokinetic (PK) Study in Rodents
This protocol outlines a basic procedure for determining the pharmacokinetic profile of a test compound in rats or mice.[7][8][9]
Materials:
-
Test compound
-
Vehicle for formulation
-
Male Sprague-Dawley rats or Swiss Albino mice (8-10 weeks old)
-
Cannulated animals (for serial blood sampling if required)
-
Blood collection tubes (e.g., with K₂EDTA)
-
Centrifuge
-
Analytical equipment for bioanalysis (e.g., LC-MS/MS)
Procedure:
-
Dosing:
-
Administer the test compound at a predetermined dose via the intended clinical route (e.g., oral gavage) and intravenously to a separate group to determine bioavailability.
-
-
Blood Sampling:
-
Collect blood samples (approximately 100-200 µL) at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of the test compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability.
-
Protocol 3: Acute Toxicity and Maximum Tolerated Dose (MTD) Determination
This protocol provides a general approach for assessing the acute toxicity and determining the MTD of a test compound.[10][11]
Materials:
-
Test compound
-
Vehicle for formulation
-
Male and female ICR mice or Wistar rats (6-8 weeks old)
-
Appropriate animal housing and observation facilities
Procedure:
-
Dose Selection:
-
Select a range of doses based on in vitro cytotoxicity data and literature on similar compounds.
-
-
Dosing:
-
Administer single doses of the test compound to small groups of animals (n=3-5 per sex per group) via the intended route of administration.
-
Include a control group receiving the vehicle only.
-
-
Observation:
-
Observe the animals for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, and physiological functions), and changes in body weight for up to 14 days.
-
-
MTD Determination:
-
The MTD is defined as the highest dose that does not cause mortality or other unacceptable signs of toxicity.
-
-
Necropsy:
-
At the end of the observation period, perform a gross necropsy on all animals to identify any treatment-related macroscopic changes.
-
Visualizations: Workflows and Pathways
Diagrams are provided to visually represent the experimental workflows and potential signaling pathways.
Caption: Preclinical evaluation workflow for novel anticancer compounds.
Caption: Potential mechanism of action via kinase pathway inhibition.
Caption: Decision-making flowchart for preclinical drug development.
References
- 1. Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. veterinaria.org [veterinaria.org]
- 4. 6-Chloro-2-cyclopropyl-N,N-diethylpyrimidin-4-amine [benchchem.com]
- 5. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dspace.library.uu.nl [dspace.library.uu.nl]
- 10. Toxicology | MuriGenics [murigenics.com]
- 11. Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents | FDA [fda.gov]
- 12. benchchem.com [benchchem.com]
- 13. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of 2-Chloro-N-cyclopropyl-6-methylpyrimidin-4-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed analytical methodologies for the characterization of 2-Chloro-N-cyclopropyl-6-methylpyrimidin-4-amine and its derivatives. These compounds are important intermediates in pharmaceutical synthesis.[1] Accurate and robust analytical techniques are crucial for ensuring purity, confirming identity, and quantifying these derivatives during the drug development process. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy have been compiled to guide researchers in their analytical workflows.
Overall Analytical Workflow
The characterization of this compound derivatives typically follows a multi-step analytical workflow to ensure comprehensive structural elucidation and purity assessment. The process begins with sample preparation, followed by a primary analysis for purity and quantification, and finally, detailed spectroscopic analysis for structural confirmation.
Caption: General analytical workflow for the characterization of pyrimidine derivatives.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
HPLC is a primary technique for assessing the purity of this compound derivatives and for their quantification in various samples.[2] Reversed-phase chromatography is typically employed for the separation of pyrimidine compounds.[3]
Experimental Protocol
Caption: Step-by-step workflow for HPLC analysis.
-
Mobile Phase Preparation : Prepare a mobile phase consisting of Acetonitrile and Water (e.g., 60:40 v/v). For mass spectrometry compatibility, replace any non-volatile acids like phosphoric acid with formic acid.[4] Filter and degas the mobile phase before use.
-
Standard/Sample Preparation : Accurately weigh and dissolve the sample in the mobile phase or acetonitrile to a final concentration of 1 mg/mL.
-
Chromatographic Conditions :
-
Analysis : Inject the sample and integrate the peak areas to determine the purity percentage. For quantification, use a calibration curve generated from standards of known concentrations.
Expected Data
| Parameter | Expected Value |
| Retention Time (t_R) | 5 - 10 minutes |
| Purity | >98% (for a pure standard) |
| Limit of Detection (LOD) | ~0.01 µg/mL |
| Limit of Quantification (LOQ) | ~0.03 µg/mL |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile impurities or for analyzing the main compound if it is sufficiently volatile and thermally stable.[5][6]
Experimental Protocol
-
Sample Preparation : Dissolve the sample in a volatile solvent like Dichloromethane or Ethyl Acetate to a concentration of 1 mg/mL.
-
GC-MS Conditions :
-
Column : DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas : Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature : 250 °C.
-
Injection Mode : Split (e.g., 50:1 split ratio).
-
Oven Program : Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Transfer Line Temperature : 280 °C.
-
Ion Source Temperature : 230 °C.
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Range : 40-450 m/z.
-
-
Data Analysis : Identify the main compound peak by its retention time and mass spectrum. Search the mass spectrum against a library (e.g., NIST) and analyze the fragmentation pattern to confirm the structure.
Expected Data
| Parameter | Expected Value |
| Molecular Ion (M+) | m/z = 183/185 (due to ³⁵Cl/³⁷Cl isotopes) |
| Key Fragments | Fragments corresponding to loss of Cl, cyclopropyl, or methyl groups. |
| CAS Number | 14394-60-6 (for the parent 2-chloro-6-methylpyrimidin-4-amine)[7] |
| Molecular Formula | C₈H₁₀ClN₃[8] |
| Molecular Weight | 183.64 g/mol |
NMR Spectroscopy for Structural Elucidation
NMR spectroscopy is essential for the unambiguous structural confirmation of the synthesized derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.
Experimental Protocol
-
Sample Preparation : Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrument Parameters (¹H NMR) :
-
Spectrometer : 300-500 MHz.
-
Pulse Program : Standard single pulse.
-
Number of Scans : 16-64.
-
Reference : Tetramethylsilane (TMS) at 0.00 ppm.
-
-
Instrument Parameters (¹³C NMR) :
-
Spectrometer : 75-125 MHz.
-
Pulse Program : Proton-decoupled.
-
Number of Scans : 1024-4096.
-
Reference : Solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Expected Spectral Data
The following table summarizes the predicted chemical shifts (δ) for this compound. Actual values may vary slightly based on solvent and concentration.
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| H-a | 6.0 - 6.5 | Singlet | 1H | Pyrimidine C-H |
| H-b | 5.5 - 6.0 | Broad Singlet | 1H | N-H |
| H-c | 2.8 - 3.0 | Multiplet | 1H | Cyclopropyl CH |
| H-d | 2.3 - 2.4 | Singlet | 3H | Methyl C-H |
| H-e | 0.8 - 1.0 | Multiplet | 2H | Cyclopropyl CH₂ |
| H-f | 0.5 - 0.7 | Multiplet | 2H | Cyclopropyl CH₂ |
| ¹³C NMR | Predicted δ (ppm) | Assignment |
| C-1 | 160 - 165 | Pyrimidine C-NH |
| C-2 | 160 - 165 | Pyrimidine C-CH₃ |
| C-3 | 158 - 162 | Pyrimidine C-Cl |
| C-4 | 95 - 105 | Pyrimidine C-H |
| C-5 | 23 - 26 | Methyl Carbon |
| C-6 | 23 - 26 | Cyclopropyl CH |
| C-7 | 6 - 9 | Cyclopropyl CH₂ |
FT-IR Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups present in the molecule.[9][10]
Experimental Protocol
-
Sample Preparation :
-
Solid : Prepare a KBr pellet by mixing ~1 mg of sample with ~100 mg of dry KBr powder and pressing it into a thin disk.
-
ATR : Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
-
Instrument Parameters :
-
Scan Range : 4000 - 400 cm⁻¹.
-
Resolution : 4 cm⁻¹.
-
Number of Scans : 16-32.
-
-
Data Analysis : Identify characteristic absorption bands corresponding to the functional groups in the molecule.
Expected Data
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3100 - 3400[9] | Medium |
| Aromatic C-H Stretch | 2950 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch (Methyl, Cyclopropyl) | 2850 - 2960[9] | Medium |
| C=N / C=C Ring Stretch | 1550 - 1650[9] | Strong |
| N-H Bend | 1500 - 1600 | Medium |
| C-Cl Stretch | 700 - 800[11] | Strong |
References
- 1. 2-Chloro-6-methylpyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Comparison of LC-MS-MS and GC-MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 2-Chloro-6-methylpyrimidin-4-amine | C5H6ClN3 | CID 312629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
- 9. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 10. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-N-cyclopropyl-6-methylpyrimidin-4-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 2-Chloro-N-cyclopropyl-6-methylpyrimidin-4-amine synthesis.
I. Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the nucleophilic aromatic substitution (SNAr) reaction between 2,4-dichloro-6-methylpyrimidine and cyclopropylamine.
Core Reaction:
| Issue Encountered | Potential Cause | Suggested Solution |
| Low Yield of Desired Product | Incomplete Reaction: The reaction may not have gone to completion. | - Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. - Increase Reaction Temperature: Gradually increase the temperature, but be cautious as higher temperatures can sometimes lead to the formation of byproducts. A temperature range of 80-120°C is often employed for similar reactions. |
| Poor Nucleophilicity of Amine: Cyclopropylamine might not be sufficiently nucleophilic under the reaction conditions. | - Choice of Base: Use a non-nucleophilic base of appropriate strength to deprotonate the amine or to scavenge the HCl generated during the reaction. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃). The choice of base can significantly impact the reaction rate and selectivity. | |
| Suboptimal Solvent: The solvent may not be suitable for the reaction. | - Solvent Selection: Employ a polar aprotic solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (MeCN), or tetrahydrofuran (THF) to facilitate the SNAr reaction. | |
| Formation of Multiple Products (Isomers) | Lack of Regioselectivity: The primary challenge in this synthesis is controlling the regioselectivity of the amination. Nucleophilic attack can occur at both the C4 and C2 positions of the 2,4-dichloropyrimidine ring, leading to the desired C4-substituted product and the undesired C2-substituted isomer (4-chloro-N-cyclopropyl-6-methylpyrimidin-2-amine). The C4 position is generally more reactive towards nucleophilic attack.[1][2] | - Control of Reaction Temperature: Lowering the reaction temperature can sometimes improve the selectivity for the more reactive C4 position. - Choice of Base and Solvent: The combination of base and solvent can influence the C4/C2 ratio. It is recommended to screen different combinations to optimize for the desired isomer. - Order of Addition: Adding the amine slowly to the solution of the dichloropyrimidine may help to control the reaction and improve selectivity. |
| Di-substitution: Reaction of the desired product with another equivalent of cyclopropylamine to form a di-substituted pyrimidine. | - Stoichiometry Control: Use a controlled amount of cyclopropylamine (typically 1.0 to 1.2 equivalents) to minimize di-substitution. | |
| Side Reactions | Hydrolysis: The chloropyrimidine starting material or product can undergo hydrolysis if water is present in the reaction mixture. | - Anhydrous Conditions: Ensure that all glassware is thoroughly dried and that anhydrous solvents are used. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial. |
| Solvolysis: If an alcohol is used as a solvent, it may act as a nucleophile and compete with the cyclopropylamine. | - Use of Aprotic Solvents: It is advisable to use polar aprotic solvents to avoid this side reaction. | |
| Difficulty in Product Purification | Separation of Isomers: The desired C4-isomer and the undesired C2-isomer can be difficult to separate due to their similar polarities. | - Column Chromatography: Careful column chromatography on silica gel is typically required. A gradient elution with a mixture of non-polar (e.g., hexane or petroleum ether) and polar (e.g., ethyl acetate) solvents may be necessary to achieve good separation. - Crystallization: If the product is a solid, recrystallization from a suitable solvent system may help to enrich the desired isomer. |
| Removal of Base: Residual base (e.g., TEA, DIPEA) can be challenging to remove completely. | - Aqueous Workup: Perform an aqueous workup by washing the organic layer with a dilute acid solution (e.g., 1M HCl) to remove the amine base, followed by a wash with saturated sodium bicarbonate solution and brine. |
II. Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for the synthesis of this compound?
A1: The most common starting material is 2,4-dichloro-6-methylpyrimidine, which is commercially available.[3]
Q2: What is the major byproduct I should expect in this reaction?
A2: The major byproduct is typically the isomeric 4-chloro-N-cyclopropyl-6-methylpyrimidin-2-amine, formed by the nucleophilic attack of cyclopropylamine at the C2 position of 2,4-dichloro-6-methylpyrimidine.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate). Staining with potassium permanganate or visualization under UV light can be used to see the spots. For more quantitative analysis, LC-MS is a powerful tool to track the consumption of starting materials and the formation of products and byproducts.
Q4: What is the role of the base in this reaction?
A4: The base, typically a non-nucleophilic amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), serves to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. This prevents the protonation of the cyclopropylamine, which would render it non-nucleophilic.
Q5: Are there any alternative synthetic routes to improve the yield?
A5: While the direct SNAr reaction is the most straightforward approach, other strategies could be explored. For instance, a two-step process involving the synthesis of 2-chloro-6-methylpyrimidin-4-amine followed by a subsequent N-cyclopropylation reaction could be considered, although this would add steps to the synthesis.
III. Data Presentation
The following table summarizes typical reaction conditions and their influence on the outcome of the reaction between 2,4-dichloro-6-methylpyrimidine and an amine nucleophile, which can be extrapolated to the reaction with cyclopropylamine.
| Base | Solvent | Temperature (°C) | Typical Outcome on Regioselectivity (C4:C2 ratio) | Reference |
| K₂CO₃ | DMSO | 60 | Good to excellent selectivity for C4-substitution. | [4] |
| Triethylamine (TEA) | Acetonitrile | Reflux | Moderate to good selectivity for C4-substitution. | General knowledge |
| DIPEA | THF | Reflux | Moderate to good selectivity for C4-substitution. | General knowledge |
| NaH | DMF | Room Temp to 80 | Can be used, but requires careful handling. Selectivity may vary. | General knowledge |
Note: The exact C4:C2 ratio will depend on the specific amine and precise reaction conditions.
IV. Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a representative procedure based on analogous reactions reported in the literature. Optimization may be required to achieve the best results.
Materials:
-
2,4-dichloro-6-methylpyrimidine
-
Cyclopropylamine
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a solution of 2,4-dichloro-6-methylpyrimidine (1.0 eq) in anhydrous acetonitrile in a round-bottom flask is added triethylamine (1.5 eq).
-
The mixture is stirred at room temperature under an inert atmosphere (e.g., nitrogen).
-
Cyclopropylamine (1.1 eq) is added dropwise to the solution.
-
The reaction mixture is then heated to reflux (approximately 82°C) and stirred for 4-12 hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water.
-
The organic layer is washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to give the crude product.
-
The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure this compound.
V. Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for addressing low product yield.
Signaling Pathway for Regioselectivity
Caption: Reaction pathways illustrating the regioselectivity of the amination reaction.
References
Technical Support Center: Overcoming Solubility Challenges with 2-Chloro-N-cyclopropyl-6-methylpyrimidin-4-amine
This technical support center is designed for researchers, scientists, and drug development professionals who are working with 2-Chloro-N-cyclopropyl-6-methylpyrimidin-4-amine and encountering solubility issues. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in a concentrated organic solvent stock (e.g., DMSO), precipitates when I dilute it into my aqueous experimental buffer. Why is this happening and what can I do?
A1: This is a common issue for hydrophobic compounds. The significant change in solvent polarity from a highly organic solvent to a predominantly aqueous environment causes the compound to "crash out" of the solution.[1] High salt concentrations in your buffer can also contribute to this, a phenomenon known as "salting out".[1]
Here are several strategies to address this:
-
Decrease the final concentration: Your target concentration may be above the compound's aqueous solubility limit. Try using a lower final concentration.[1]
-
Optimize the dilution method: Instead of adding the aqueous buffer to your compound stock, add the stock solution dropwise to the vortexing aqueous buffer.[1] This rapid dispersion can help prevent localized supersaturation.
-
Use a co-solvent: Incorporating a water-miscible organic solvent in your final aqueous solution can increase the solubility of your compound.[2]
-
Adjust the pH: For ionizable compounds, adjusting the pH of the aqueous buffer can significantly impact solubility.[2][3]
Q2: What are the best initial solvents to try for dissolving this compound?
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Dimethylformamide (DMF)
It is recommended to first dissolve the compound in a small amount of a water-miscible organic solvent before further dilution into aqueous buffers.[4]
Q3: How does pH affect the solubility of pyrimidine compounds like this one?
A3: The pH of the aqueous medium can significantly influence the solubility of pyrimidine compounds, especially those with ionizable functional groups.[3][5] For pyrimidines that are weak bases, solubility generally increases as the pH of the solution becomes more acidic due to the formation of more soluble protonated species. Conversely, for pyrimidines with acidic functional groups, solubility increases in more basic conditions.[3]
Q4: Can I use heat to improve the solubility of this compound?
A4: Yes, for many compounds, solubility increases with temperature.[3] Gentle warming (e.g., to 37°C) can aid in the dissolution of the compound in the initial solvent.[6] However, it is crucial to be cautious as excessive heat may degrade the compound. Always check the compound's stability at elevated temperatures.
Troubleshooting Guide: Step-by-Step Solutions
If you are experiencing precipitation or incomplete dissolution, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for addressing solubility issues.
Quantitative Solubility Data
Specific experimental solubility data for this compound is not widely published. The following table provides a general guide for solubility testing of similar research compounds. Researchers should perform their own solubility tests to determine the optimal conditions for their specific experimental setup.
| Solvent/System | Expected Solubility | Notes |
| Organic Solvents | ||
| DMSO | Generally high | Recommended for primary stock solutions. |
| Ethanol | Moderate to high | A good alternative to DMSO. |
| DMF | Moderate to high | Use with caution due to higher toxicity. |
| Aqueous Systems | ||
| Water | Low | Expected to be poorly soluble. |
| PBS (pH 7.4) | Low | Precipitation is likely when diluting from an organic stock. |
| Acidic Buffer (e.g., pH 4-6) | Potentially higher than neutral pH | Worth investigating if the compound has basic properties. |
| Basic Buffer (e.g., pH 8-10) | Potentially higher than neutral pH | Worth investigating if the compound has acidic properties. |
| Co-solvent Systems | ||
| 10% DMSO in PBS | Moderate | A common starting point for increasing aqueous solubility. |
| 1-5% Ethanol in Buffer | Low to Moderate | May be sufficient for lower working concentrations. |
Experimental Protocols
Protocol for Preparing a Stock Solution
-
Weigh out the desired amount of this compound in a suitable vial.
-
Add a small volume of a water-miscible organic solvent (e.g., DMSO or ethanol).
-
Vortex or sonicate the mixture until the compound is completely dissolved. Gentle warming (e.g., 37°C) can be applied if necessary.
-
Once dissolved, add more solvent to reach the desired final stock concentration.
-
Store the stock solution as recommended on the product data sheet, typically at -20°C or -80°C.
Protocol for Co-Solvent Screening to Improve Aqueous Solubility
-
Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Prepare a series of aqueous buffers containing different percentages of a co-solvent (e.g., 1%, 2%, 5%, and 10% DMSO or ethanol).
-
To 990 µL of each co-solvent buffer, add 10 µL of your 10 mM stock solution to achieve a final concentration of 100 µM.
-
Vortex immediately and observe for any precipitation.
-
Incubate the solutions at the experimental temperature for 1 hour and check for precipitation again.
-
Determine the lowest concentration of co-solvent that maintains the solubility of the compound at the desired concentration.
Potential Signaling Pathway Involvement
While the specific signaling pathways modulated by this compound are not definitively established in the public domain, pyrimidine derivatives are known to be scaffolds for a variety of kinase inhibitors. The diagram below illustrates a generalized kinase signaling pathway where a compound of this class might act.
Caption: Generalized kinase signaling pathway potentially inhibited by a pyrimidine derivative.
For further assistance, please refer to the safety data sheet (SDS) provided by the supplier for specific handling and storage information.[7][8]
References
- 1. benchchem.com [benchchem.com]
- 2. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
- 7. tcichemicals.com [tcichemicals.com]
- 8. chemicalbook.com [chemicalbook.com]
Technical Support Center: Synthesis of Substituted Pyrimidines
Welcome to the technical support center for the synthesis of substituted pyrimidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.
Troubleshooting Guides & FAQs
This section provides detailed solutions to specific issues that may arise during the synthesis of substituted pyrimidines, with a focus on two common and powerful methods: the Biginelli reaction and the Pinner synthesis.
Biginelli Reaction: Troubleshooting Unexpected Side Products and Low Yields
The Biginelli reaction is a one-pot, three-component condensation between an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs). While highly versatile, it is often plagued by side reactions that can significantly impact yield and purity.
Frequently Asked questions (FAQs)
Q1: My Biginelli reaction is yielding a significant amount of a yellow, fluorescent byproduct instead of the expected dihydropyrimidinone. What is this side product and how can I minimize its formation?
A1: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[1] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, the latter of which can be formed from the decomposition of urea at elevated temperatures. This pathway competes directly with the desired Biginelli reaction.[1]
Troubleshooting Steps:
-
Reaction Temperature: Higher temperatures tend to favor the Hantzsch pathway.[1] Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.
-
Catalyst Choice: The selection of a catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Lewis acids may favor one pathway over the other, so screening different catalysts is recommended.[1]
-
Order of Addition: In some cases, adding the urea last can help to minimize its decomposition into ammonia, thereby suppressing the Hantzsch side reaction.[1]
Q2: I am observing a large amount of unreacted starting materials in my reaction mixture, leading to a low yield of the desired DHPM. What are the likely causes and how can I improve the conversion?
A2: Low conversion in the Biginelli reaction can be attributed to several factors, including inefficient catalysis, suboptimal reaction conditions, or issues with the purity of the reactants.
Troubleshooting Steps:
-
Catalyst Activity: Ensure that your catalyst is active. If you are using a reusable catalyst, it may require regeneration. For Brønsted acid catalysts like HCl, make sure the concentration is appropriate.[1]
-
Reaction Time and Temperature: The reaction may need a longer duration or a moderate increase in temperature to proceed to completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[1]
-
Solvent Selection: The choice of solvent can significantly impact the solubility of the reactants and the reaction rate. While ethanol is commonly used, exploring other solvents or even solvent-free conditions has been shown to improve yields for certain substrates.[1]
-
Purity of Reactants: Impurities in the aldehyde, β-ketoester, or urea can inhibit the reaction and lead to lower yields. Always use high-purity starting materials.
Q3: My crude product is difficult to purify, and I suspect the formation of N-acylurea byproducts. How can I confirm their presence and prevent their formation?
A3: N-acylureas can indeed form as byproducts and complicate the purification process.
Troubleshooting Steps:
-
Reaction Conditions: The formation of N-acylureas can sometimes be suppressed by carefully controlling the reaction stoichiometry and the choice of catalyst.
-
Purification: Recrystallization is often the most effective method for removing N-acylurea impurities from the desired DHPM product. The careful selection of the recrystallization solvent is critical for successful purification.[1]
Pinner Synthesis: Overcoming Challenges in Cyclization
The Pinner pyrimidine synthesis involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine. While a robust method, challenges can arise, particularly during the cyclization step and due to the sensitivity of intermediates.
Frequently Asked questions (FAQs)
Q1: My Pinner synthesis is resulting in a low yield and a complex mixture of byproducts. What are the common side reactions to be aware of?
A1: Side reactions in the Pinner synthesis can arise from several sources, including the self-condensation of the 1,3-dicarbonyl compound, hydrolysis of the amidine starting material, or incomplete cyclization. The purity of the amidine salt is also a critical factor.[1]
Troubleshooting Steps:
-
Amidine Quality: It is recommended to use freshly prepared or purified amidine hydrochloride, as amidines can be hygroscopic and may hydrolyze over time.[1]
-
Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions. The presence of water can lead to the hydrolysis of intermediates and starting materials, significantly reducing the yield of the desired pyrimidine.[2]
Q2: The cyclization step of my Pinner reaction is not proceeding to completion. How can I drive the reaction forward?
A2: Incomplete cyclization can be due to several factors, such as insufficient activation of the carbonyl group or steric hindrance from bulky substituents.
Troubleshooting Steps:
-
Catalyst: If you are not already using one, the addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.
-
Reaction Time: Some cyclization reactions are inherently slow and may require extended reaction times to achieve full conversion.
-
Alternative Substrates: If steric hindrance is a suspected issue, consider using a more reactive 1,3-dicarbonyl equivalent to facilitate the reaction.
Data Presentation
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| HCl | Ethanol | Reflux | 18 | 20-60 | [3] |
| Yb(OTf)₃ | Solvent-free | 100 | 0.33 | 81-99 | [4] |
| FeCl₃·6H₂O | Solvent-free | 90 | 4 | High | [5] |
| NiCl₂·6H₂O | Acetic Acid | Room Temp. | - | Moderate to Good | [5][6] |
| CuCl₂·2H₂O | Acetic Acid | Room Temp. | - | Moderate to Good | [5][6] |
| CoCl₂·6H₂O | Acetic Acid | Room Temp. | - | Moderate to Good | [5][6] |
| ZnCl₂ | Acetic Acid | Room Temp. | - | Moderate to Good | [5] |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Hantzsch Byproduct in the Biginelli Reaction
This protocol is optimized to favor the formation of the dihydropyrimidinone (DHPM) over the Hantzsch dihydropyridine byproduct.
Materials:
-
Aldehyde (1 mmol)
-
β-ketoester (1 mmol)
-
Urea (1.5 mmol)
-
Catalyst (e.g., sulfated zirconia, 50 mg)
-
Ethanol
Procedure:
-
In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.5 mmol).
-
Add the catalyst (e.g., sulfated zirconia, 50 mg).
-
Stir the mixture at a controlled temperature of 60°C.[1]
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Add a small amount of ethanol and stir for 5 minutes.
-
Filter the solid product and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.[1]
Protocol 2: General Pinner Synthesis of a Substituted Pyrimidine under Anhydrous Conditions
This protocol provides a general framework for the synthesis of pyrimidines from 1,3-dicarbonyl compounds and amidines, emphasizing the importance of maintaining anhydrous conditions.
Materials:
-
1,3-Dicarbonyl compound (e.g., acetylacetone) (10 mmol)
-
Amidine hydrochloride (10 mmol)
-
Base (e.g., sodium ethoxide) (11 mmol)
-
Anhydrous Ethanol
Procedure:
-
In a flame-dried, three-necked, round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve the 1,3-dicarbonyl compound (10 mmol) in anhydrous ethanol.
-
In a separate flask, dissolve the amidine hydrochloride (10 mmol) in anhydrous ethanol.
-
Slowly add the base (e.g., sodium ethoxide, 11 mmol) to the amidine solution at 0°C under a nitrogen atmosphere.
-
After the addition is complete, add the 1,3-dicarbonyl solution dropwise to the amidine solution.
-
Heat the reaction mixture to reflux and monitor its progress by TLC. The reaction time can vary from a few hours to overnight depending on the substrates.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the mixture with a suitable acid (e.g., dilute HCl) if necessary.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine.[1]
Visualizations
The following diagrams illustrate key reaction pathways and a troubleshooting workflow to help visualize the concepts discussed.
Caption: Competing pathways in the Biginelli reaction.
References
Technical Support Center: Optimizing N-Arylation of Pyrimidin-4-amines
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the N-arylation of pyrimidin-4-amines. This guide provides troubleshooting advice for common issues, frequently asked questions, detailed experimental protocols, and comparative data to aid in reaction setup and optimization.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the N-arylation of pyrimidin-4-amines, covering both Palladium-catalyzed Buchwald-Hartwig aminations and Nucleophilic Aromatic Substitutions (SNAr).
| Problem | Potential Cause | Troubleshooting Steps |
| Low to No Product Yield (Buchwald-Hartwig) | Inactive Catalyst: The Palladium(0) active species may not be forming efficiently from the Pd(II) precatalyst. The phosphine ligand may be oxidized or of poor quality. | - Use a pre-formed Pd(0) catalyst or a precatalyst known for reliable activation. - Ensure the phosphine ligand is of high purity and handled under an inert atmosphere to prevent oxidation. - Consider using a higher catalyst loading (e.g., increase from 1-2 mol% to 5 mol%). |
| Inappropriate Ligand: The chosen phosphine ligand may not be suitable for the specific pyrimidine and amine substrates. | - Screen a variety of ligands. Sterically hindered biarylphosphine ligands like XPhos, SPhos, or RuPhos are often effective for electron-deficient heterocycles.[1][2] - For primary amines, ligands like BrettPhos may be beneficial.[3] | |
| Incorrect Base: The base may be too weak to deprotonate the amine or the palladium-amine complex effectively. Conversely, a base that is too strong might cause substrate degradation. | - For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used.[1][4] - If the substrate is base-sensitive, consider weaker bases such as K₃PO₄ or Cs₂CO₃, although this may necessitate higher reaction temperatures.[4] | |
| Solvent Issues: The solvent may not be anhydrous, or it may not be appropriate for the reaction. Water can deactivate the catalyst. | - Use anhydrous solvents. Toluene, dioxane, and THF are common choices for Buchwald-Hartwig reactions.[4] - Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., Argon or Nitrogen). | |
| Low Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate. | - Gradually increase the reaction temperature, typically in the range of 80-110 °C for Buchwald-Hartwig reactions.[1] | |
| Low to No Product Yield (SNAr) | Poorly Activated Pyrimidine Ring: The pyrimidine ring is not sufficiently electron-deficient to facilitate nucleophilic attack. | - SNAr is favored when the pyrimidine ring has electron-withdrawing groups (e.g., -NO₂, -CN) ortho or para to the leaving group. If your substrate lacks these, consider a different synthetic route or a transition-metal-catalyzed approach. |
| Poor Leaving Group: The halide or other leaving group is not easily displaced. | - The typical reactivity order for leaving groups in SNAr is F > Cl > Br > I. If using a less reactive leaving group, you may need more forcing conditions (higher temperature, stronger base).[5] | |
| Weak Nucleophile: The amine is not nucleophilic enough to attack the pyrimidine ring. | - Increase the nucleophilicity of the amine by using a stronger base to deprotonate it. However, be mindful of potential side reactions. | |
| Formation of Side Products | Hydrodehalogenation: The aryl halide is reduced, replacing the halide with a hydrogen atom. | - This can be a competing pathway in Buchwald-Hartwig reactions, especially with primary amines. The choice of ligand is critical to favor reductive elimination over β-hydride elimination.[6] |
| Homocoupling: Dimerization of the amine or aryl halide. | - This can be promoted by high temperatures or high catalyst loadings. Optimize by lowering the temperature and using the minimum effective catalyst loading. | |
| Multiple Arylations: A primary amine is arylated twice. | - Use bulky ligands to sterically hinder the second arylation. Adjusting the stoichiometry to have a slight excess of the amine can also mitigate this. | |
| Regioselectivity Issues (with di- or poly-substituted pyrimidines) | Incorrect Site of Reaction: The amine attacks an undesired position on the pyrimidine ring. | - In SNAr of 2,4-dichloropyrimidines, the C4 position is generally more electrophilic and reacts first. However, electron-donating groups at C6 can favor substitution at C2.[1][7] - In some cases, the choice of a bulky nucleophile or specific ligands in Buchwald-Hartwig reactions can influence regioselectivity.[1] |
| Purification Difficulties | Residual Palladium Catalyst: The final product is contaminated with palladium. | - Filter the crude reaction mixture through a plug of Celite® or silica gel. - Use commercially available palladium scavengers. - Crystallization of the final product can be an effective purification method.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the main difference between Buchwald-Hartwig amination and SNAr for the N-arylation of pyrimidin-4-amines?
A1: The primary difference lies in the reaction mechanism and the requirements for the pyrimidine substrate. Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is very versatile and can be used with a wide range of aryl halides and amines, even when the pyrimidine ring is not highly electron-deficient.[6][8] In contrast, Nucleophilic Aromatic Substitution (SNAr) is a non-catalyzed reaction that requires the pyrimidine ring to be activated by electron-withdrawing groups to facilitate the attack of the amine nucleophile.[4]
Q2: Which phosphine ligand should I choose for my Buchwald-Hartwig reaction?
A2: The choice of ligand is crucial and often substrate-dependent. For the N-arylation of electron-deficient heterocycles like pyrimidines, sterically hindered, electron-rich biaryl phosphine ligands are generally a good starting point. XPhos, SPhos, and RuPhos are popular choices that have shown good performance in similar reactions.[1][2] It is often necessary to screen a few ligands to find the optimal one for your specific substrates.
Q3: Can I use an aryl chloride as a coupling partner in a Buchwald-Hartwig reaction?
A3: Yes, while aryl bromides and iodides are generally more reactive, modern Buchwald-Hartwig catalyst systems with appropriate ligands (e.g., XPhos, SPhos) can effectively couple aryl chlorides.[2] The reaction conditions, such as temperature and reaction time, may need to be adjusted.
Q4: My reaction is sluggish. Should I increase the temperature or change the solvent?
A4: Both can be effective strategies. For Buchwald-Hartwig reactions, temperatures are typically in the 80-110 °C range.[1] For SNAr, temperatures can be similar or higher depending on the substrate's reactivity. Before drastically increasing the temperature, ensure your solvent is appropriate and anhydrous. Common solvents for Buchwald-Hartwig are toluene and dioxane, while polar aprotic solvents like DMF or DMSO are often used for SNAr.[1][4] A solvent screen could be a valuable optimization step.
Q5: How does the choice of base affect the reaction?
A5: The base plays a critical role in both reaction types. In Buchwald-Hartwig amination, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) is often required to deprotonate the amine and facilitate the catalytic cycle.[1][4] For SNAr, a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used to neutralize the HCl generated during the reaction.[5] The strength of the base should be matched to the pKa of the amine and the sensitivity of the substrates.
Data Presentation
Table 1: Comparison of Ligands for the Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine
This table provides a comparative overview of the performance of different Buchwald ligands in a model C-N cross-coupling reaction. While not specific to pyrimidin-4-amines, it offers a valuable starting point for ligand selection.
| Ligand | Palladium Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 6 | 94[2] |
| RuPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 12 | 60-88*[2] |
| SPhos | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified |
| BrettPhos | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified |
*Yield range reported for the coupling of aryl bromides with morpholine derivatives; direct comparative data for 4-chlorotoluene was not available in the searched literature.[2]
Table 2: Effect of Base on Buchwald-Hartwig Amination
The choice of base is critical and can significantly impact the reaction rate and yield.
| Base | Advantages | Disadvantages |
| NaOtBu | Permits highest reaction rates and lowest catalyst loadings. | Incompatible with many electrophilic functional groups. |
| LHMDS | Allows utilization of substrates bearing protic functional groups. Useful for low-temperature amination. | Solid base is air-sensitive. Incompatible with some functional groups at elevated temperatures. |
| Cs₂CO₃ | Provides excellent functional group tolerance and often the highest reaction rate of weak bases. | Expensive. Can be difficult to stir on a large scale. |
| K₃PO₄, K₂CO₃ | Excellent functional group tolerance. Economically attractive. | Can require relatively high catalyst loadings and long reaction times. |
(Data compiled from various sources for illustrative purposes)[4]
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation of a Pyrimidin-4-amine
This protocol provides a general starting point for the palladium-catalyzed N-arylation of a pyrimidin-4-amine with an aryl bromide. Optimization of catalyst, ligand, base, solvent, and temperature may be required for specific substrates.
Materials:
-
Pyrimidin-4-amine derivative (1.0 mmol, 1.0 equiv)
-
Aryl bromide (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%)[9]
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)[9]
-
Anhydrous toluene (5-10 mL)
-
Inert gas (Argon or Nitrogen)
-
Schlenk tube or similar reaction vessel
Procedure:
-
To an oven-dried Schlenk tube, add the pyrimidin-4-amine, aryl bromide, palladium precatalyst, and phosphine ligand.
-
Add the sodium tert-butoxide to the Schlenk tube.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.[1]
-
Add the anhydrous toluene via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for SNAr N-Arylation of a 4-Chloropyrimidine
This protocol describes a general method for the nucleophilic aromatic substitution reaction between a 4-chloropyrimidine and an amine.
Materials:
-
4-Chloropyrimidine derivative (1.0 mmol, 1.0 equiv)
-
Amine (1.5 mmol, 1.5 equiv)
-
Base (e.g., K₂CO₃ or DIPEA, 2.0 mmol, 2.0 equiv)
-
Polar aprotic solvent (e.g., DMF or DMSO, 5 mL)
Procedure:
-
In a round-bottom flask, dissolve the 4-chloropyrimidine in the chosen polar aprotic solvent.
-
Add the amine and then the base to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Caption: A logical workflow for troubleshooting low-yield reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. wuxibiology.com [wuxibiology.com]
- 8. Buchwald-Hartwig Amination Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 9. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Kinase Assay Interference with Pyrimidine Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered when screening pyrimidine-based compounds in kinase assays.
Frequently Asked Questions (FAQs)
Q1: My kinase assay shows a high background signal when I add my pyrimidine compound, even in the absence of the kinase. What could be the cause?
A1: A high background signal in the absence of the kinase is a strong indicator of assay interference.[1] Several factors related to your pyrimidine compound could be contributing to this issue. The most common causes include:
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Intrinsic Fluorescence of the Compound: Pyrimidine scaffolds can sometimes exhibit inherent fluorescence, which can interfere with fluorescence-based detection methods.[2][3]
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Inhibition of Detection Enzymes: In luminescence-based assays that measure ATP consumption (e.g., Kinase-Glo®), your compound might be inhibiting the luciferase enzyme, leading to a false positive signal of kinase inhibition (i.e., high luminescence).[4]
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Compound Aggregation: At certain concentrations, small molecules like pyrimidine derivatives can form aggregates that non-specifically interfere with assay components.[4][5] These aggregates can sequester proteins or interact with detection reagents.[1][4]
Q2: I'm observing little to no kinase activity or a very weak signal in my assay. What are the potential reasons?
A2: Low or no kinase activity can stem from several factors, ranging from reagent integrity to assay conditions.[6] Key considerations include:
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Enzyme Inactivity: Ensure the kinase has been stored properly and has not undergone multiple freeze-thaw cycles.[6]
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Incorrect Buffer Composition: The kinase buffer is critical for enzyme activity. Components like MgCl₂, DTT, and detergents must be at their optimal concentrations.[6]
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Substrate or ATP Issues: Confirm the integrity, concentration, and solubility of your substrate and ATP.[6] ATP solutions can degrade over time, so using a fresh stock is recommended.[6]
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Sub-optimal Assay Conditions: The incubation time, temperature, and DMSO concentration can all impact kinase activity.[2]
Q3: The IC50 values for my pyrimidine inhibitor are inconsistent across different experiments. What could be causing this variability?
A3: Poor reproducibility of IC50 values is a common challenge. Several factors can contribute to this issue:
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Compound Instability: Some pyrimidine derivatives can be unstable in DMSO, leading to degradation over time.[3] It is often best to prepare fresh solutions before each experiment.[3]
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Variable ATP Concentration: For ATP-competitive inhibitors, the measured IC50 is highly dependent on the ATP concentration in the assay.[6] Cellular ATP concentrations are in the millimolar range, which can lead to discrepancies between in vitro and cellular results.[6]
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Reaction Time: If the kinase reaction proceeds for too long and consumes a significant portion of the substrate, it can affect IC50 determination.[6] It is crucial to ensure the reaction is in the linear range.[6][7]
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Compound Solubility and Aggregation: If your compound has poor solubility in the assay buffer, it can lead to inconsistent results.[3] Aggregation can also lead to steep and variable dose-response curves.[4]
Troubleshooting Guides
Guide 1: Diagnosing High Background Signal
This guide provides a step-by-step approach to identify the cause of a high background signal.
Experimental Workflow for Troubleshooting High Background
Caption: A logical workflow for diagnosing the cause of high background signals.
Protocol 1.1: Assessing Intrinsic Compound Fluorescence
Objective: To determine if the pyrimidine compound is fluorescent at the assay's excitation and emission wavelengths.
Methodology:
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Prepare a dilution series of your pyrimidine compound in the assay buffer.
-
Add the compound dilutions to the wells of your assay plate.
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Include a "buffer only" control.
-
Read the plate using the same fluorescence plate reader and filter settings (excitation and emission wavelengths) as your primary kinase assay.[1]
-
Analysis: An increase in fluorescence signal that correlates with the compound concentration indicates intrinsic fluorescence.[1]
Protocol 1.2: Luciferase Inhibition Counterscreen
Objective: To determine if the compound inhibits the luciferase enzyme used in ATP detection assays.
Methodology:
-
Set up your standard kinase assay reaction, but replace the kinase with buffer.
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Add your serially diluted pyrimidine compound to these wells.
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Initiate the detection reaction by adding the luciferase-containing reagent (e.g., Kinase-Glo®).
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Read the luminescence signal.
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Analysis: A concentration-dependent decrease in the luminescent signal in the absence of kinase activity indicates that your compound is inhibiting the detection enzyme.[1]
Protocol 1.3: Evaluating Compound Aggregation
Objective: To determine if the observed inhibition is due to the formation of compound aggregates.
Methodology:
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Repeat your primary kinase assay with two sets of conditions:
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Set A: Standard assay buffer.
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Set B: Assay buffer supplemented with 0.01% Triton X-100.[1]
-
-
Test a full dose-response curve of your pyrimidine compound under both conditions.
-
Analysis: If the compound's inhibitory activity is significantly reduced or eliminated in the presence of Triton X-100, it is likely due to aggregation.[4]
| Parameter | Condition A (Standard Buffer) | Condition B (Buffer + 0.01% Triton X-100) | Interpretation |
| IC50 | Low (e.g., 1 µM) | High or No Inhibition | Aggregation is likely the cause of inhibition. |
| IC50 | Similar in both conditions | Similar in both conditions | Inhibition is likely not due to aggregation. |
Guide 2: Determining the Mechanism of Inhibition
Understanding whether your pyrimidine compound is an ATP-competitive, non-competitive, or other type of inhibitor is crucial for lead optimization.
Types of Kinase Inhibition
Caption: Competitive vs. Non-competitive kinase inhibition.
Protocol 2.1: ATP Competition Assay
Objective: To determine if the pyrimidine inhibitor is competitive with respect to ATP.
Methodology:
-
Perform your kinase assay with a fixed concentration of your pyrimidine inhibitor (e.g., at its IC50).
-
Vary the concentration of ATP in the assay, typically from a low concentration (e.g., 1/10th of the Km for ATP) to a high concentration (e.g., 10x the Km for ATP).
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Measure the kinase activity at each ATP concentration.
-
Analysis:
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ATP-Competitive: The inhibitory effect of your compound will decrease as the ATP concentration increases. The apparent Km for ATP will increase, while the Vmax remains unchanged.[8][9]
-
Non-Competitive: The inhibitory effect of your compound will not be overcome by increasing ATP concentrations. The Vmax will decrease, while the Km for ATP remains unchanged.[8][9]
-
| Inhibitor Type | Effect of Increasing [ATP] on Inhibition | Apparent Km for ATP | Apparent Vmax |
| ATP-Competitive | Decreased Inhibition | Increases | Unchanged |
| Non-Competitive | No Change in Inhibition | Unchanged | Decreases |
Guide 3: Representative Kinase Signaling Pathway
The pyrimidine scaffold is a common feature in many approved kinase inhibitors.[10][11] The following diagram illustrates a simplified, generic signaling pathway that is often targeted by such inhibitors.
Caption: A simplified representation of a kinase signaling cascade.
This guide provides a starting point for troubleshooting issues with pyrimidine compounds in kinase assays. For more complex issues, further characterization of the compound's physicochemical properties may be necessary.
References
- 1. benchchem.com [benchchem.com]
- 2. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 3. benchchem.com [benchchem.com]
- 4. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The Ecstasy and Agony of Assay Interference Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. What are the differences between competitive and non-competitive inhibition? [synapse.patsnap.com]
- 9. knyamed.com [knyamed.com]
- 10. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability of 2-Chloro-N-cyclopropyl-6-methylpyrimidin-4-amine in Solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on enhancing the stability of 2-Chloro-N-cyclopropyl-6-methylpyrimidin-4-amine in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The primary stability concern for this compound in solution is its susceptibility to hydrolysis, particularly at the 2-chloro position. This can lead to the formation of the corresponding 2-hydroxy derivative (a pyrimidone), which may have different biological activity and physical properties. Additionally, like many amino-substituted heterocyclic compounds, it may be sensitive to photodegradation.
Q2: What factors can influence the rate of degradation of this compound in solution?
A2: Several factors can influence the degradation rate:
-
pH: The stability of the compound is expected to be highly pH-dependent. Both acidic and alkaline conditions can catalyze the hydrolysis of the 2-chloro substituent.[1]
-
Temperature: Higher temperatures will generally accelerate the rate of degradation reactions, including hydrolysis.
-
Light: Exposure to ultraviolet (UV) or even ambient light may induce photodegradation.
-
Solvent: The choice of solvent can impact stability. Protic solvents, especially water, can participate in hydrolysis.
-
Presence of Oxidizing Agents: Oxidizing agents could potentially lead to the degradation of the molecule.
Q3: What are the likely degradation products of this compound?
A3: The most probable degradation product is 2-hydroxy-N-cyclopropyl-6-methylpyrimidin-4-amine, formed via the hydrolysis of the chloro group at the 2-position of the pyrimidine ring. Other minor degradation products could arise from photodegradation or oxidation, but would require experimental identification.
Q4: How can I monitor the stability of my this compound solution?
A4: The most common and effective method for monitoring the stability of this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[2] This technique allows for the separation and quantification of the parent compound from its degradation products over time.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of parent compound in aqueous solution. | Hydrolysis of the 2-chloro group. The solution pH may be too high or too low. | - Adjust the pH of the solution to a neutral or slightly acidic range (e.g., pH 4-6), where the compound may be more stable. Perform a pH stability profile to determine the optimal pH. - Prepare solutions fresh before use and store at low temperatures (2-8 °C) to slow down the hydrolysis rate. |
| Appearance of a new, more polar peak in the HPLC chromatogram. | Formation of the 2-hydroxy degradation product. | - Confirm the identity of the new peak using techniques like LC-MS. - Follow the recommendations for preventing hydrolysis mentioned above. |
| Inconsistent results between experiments. | Degradation of the stock solution. Photodegradation from exposure to light. | - Aliquot the stock solution and store it at -20°C or below in a solvent less prone to hydrolysis (e.g., anhydrous DMSO or ethanol). - Protect solutions from light by using amber vials or covering the containers with aluminum foil. |
| Precipitation of the compound from the solution. | Poor solubility at the working concentration or pH. The compound may be degrading to a less soluble product. | - Determine the solubility of the compound in the chosen solvent system. - Consider the use of co-solvents or other formulation strategies to enhance solubility. - Analyze the precipitate to determine if it is the parent compound or a degradant. |
Data Presentation
The following tables present illustrative data on the stability of this compound under various conditions. This data is for example purposes to demonstrate how to present stability data and may not reflect the actual experimental results.
Table 1: Effect of pH on the Stability of this compound in Aqueous Solution at 25°C
| pH | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | % Degradation |
| 2.0 | 100.0 | 85.2 | 14.8 |
| 4.0 | 100.0 | 98.1 | 1.9 |
| 7.0 | 100.0 | 95.5 | 4.5 |
| 9.0 | 100.0 | 70.3 | 29.7 |
| 12.0 | 100.0 | 45.8 | 54.2 |
Table 2: Effect of Temperature on the Stability of this compound in Aqueous Solution at pH 7.0
| Temperature (°C) | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | % Degradation |
| 4 | 100.0 | 99.2 | 0.8 |
| 25 | 100.0 | 95.5 | 4.5 |
| 40 | 100.0 | 88.1 | 11.9 |
| 60 | 100.0 | 72.4 | 27.6 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve a known amount in the mobile phase before analysis.
-
Photodegradation: Expose a solution of the compound (e.g., 100 µg/mL in the mobile phase) to a photostability chamber (ICH Q1B option 2) for a specified duration.
3. Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This protocol describes a general reversed-phase HPLC method for the analysis of this compound and its potential degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Visualizations
Caption: Inferred hydrolysis degradation pathway.
Caption: Experimental workflow for stability testing.
References
Technical Support Center: Enhancing Oral Bioavailability of N-cyclopropyl-pyrimidin-4-amine Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming challenges related to the oral bioavailability of N-cyclopropyl-pyrimidin-4-amine derivatives.
Frequently Asked Questions (FAQs)
Q1: We are observing low and inconsistent oral bioavailability with our N-cyclopropyl-pyrimidin-4-amine derivative. What are the likely causes?
A1: Low and variable oral bioavailability for this class of compounds typically stems from one or more of the following factors:
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Poor Aqueous Solubility: Many kinase inhibitors, including pyrimidine derivatives, are highly lipophilic and crystalline, leading to low solubility in gastrointestinal fluids. This is often a primary rate-limiting step for absorption.
-
Low Intestinal Permeability: While many of these compounds are lipophilic, suggesting good passive diffusion, they can be substrates for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the drug back into the gut lumen.
-
Extensive First-Pass Metabolism: N-cyclopropyl-pyrimidin-4-amine derivatives can be subject to significant metabolism by cytochrome P450 (CYP) enzymes, particularly in the gut wall and liver, before reaching systemic circulation. The cyclopropylamine moiety itself can be a site of metabolic instability, potentially leading to the formation of reactive metabolites.[1]
-
Chemical Instability: Although less common, degradation in the acidic environment of the stomach can also be a contributing factor.
Q2: How can we determine the primary barrier to the oral absorption of our compound?
A2: A systematic approach using a combination of in vitro and in silico tools is recommended to identify the key absorption hurdles before proceeding to in vivo studies.
Q3: What are the main strategies to improve the oral bioavailability of these compounds?
A3: Strategies can be broadly categorized into formulation-based approaches and chemical modifications:
-
Formulation Strategies: These aim to improve the dissolution and absorption of the existing molecule. Common methods include particle size reduction (micronization/nanonization), amorphous solid dispersions, and lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS).[2]
-
Chemical Modifications:
-
Salt Formation: For ionizable compounds, forming a salt can significantly increase solubility and dissolution rate.[3]
-
Prodrugs: A prodrug is an inactive or less active derivative that is converted to the active parent drug in vivo. This approach can be used to overcome barriers like poor solubility, low permeability, or extensive first-pass metabolism.[4][5][6]
-
Q4: Can co-administration of other drugs improve the bioavailability of my N-cyclopropyl-pyrimidin-4-amine derivative?
A4: Yes, this is a strategy known as "pharmacokinetic boosting". If your compound is a substrate for a specific metabolic enzyme (e.g., CYP3A4) or an efflux transporter (e.g., P-gp), co-administration with an inhibitor of that enzyme or transporter can increase its exposure. However, this approach must be carefully evaluated for potential drug-drug interactions and patient safety.[7]
Troubleshooting Guides
Problem 1: The compound has very low aqueous solubility (<10 µg/mL).
| Possible Cause | Troubleshooting Steps & Solutions |
| High crystallinity and lipophilicity | 1. Particle Size Reduction: Micronize or create a nanosuspension of the compound to increase the surface area for dissolution.[8] 2. Amorphous Solid Dispersion: Create a solid dispersion of your compound in a hydrophilic polymer (e.g., PVP, HPMC). This disrupts the crystal lattice, enhancing solubility.[9] 3. Salt Formation: If your molecule has an ionizable center, screen for the formation of various salts to identify one with improved solubility and stability.[3] 4. Lipid-Based Formulations: Formulate the compound in a lipid-based system, such as a Self-Emulsifying Drug Delivery System (SEDDS), to improve solubilization in the GI tract.[2] |
Problem 2: The compound shows good solubility but poor permeability in a Caco-2 assay (Papp < 1 x 10-6 cm/s) and/or a high efflux ratio (>2).
| Possible Cause | Troubleshooting Steps & Solutions |
| Substrate for efflux transporters (e.g., P-gp) | 1. Confirm P-gp Substrate Activity: Repeat the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant increase in the apparent permeability from the apical to basolateral side will confirm it is a P-gp substrate. 2. Formulation with P-gp Inhibitory Excipients: Some commonly used pharmaceutical excipients (e.g., certain surfactants and polymers) can inhibit P-gp. Incorporating these into the formulation may improve absorption.[10] 3. Prodrug Approach: Design a prodrug that masks the structural features recognized by the efflux transporter. The prodrug should be designed to be cleaved and release the active drug after absorption.[5][6] |
| Low passive diffusion | 1. Chemical Modification: If feasible within the scope of the project, medicinal chemistry efforts can be directed to modify the structure to reduce polar surface area or optimize lipophilicity to enhance passive permeability. |
Problem 3: The compound is rapidly cleared in a liver microsomal stability assay (t1/2 < 15 min).
| Possible Cause | Troubleshooting Steps & Solutions |
| Extensive Phase I metabolism (CYP-mediated) | 1. Identify Metabolic Hotspots: Use in vitro metabolite identification studies to pinpoint the site(s) of metabolism. The cyclopropylamine moiety is a known site of metabolic instability.[1] 2. Deuteration: If a specific C-H bond is identified as a primary site of metabolism, replacing hydrogen with deuterium can sometimes slow the rate of metabolism (the "kinetic isotope effect"). 3. Prodrug Strategy: A prodrug can be designed to mask the metabolic hotspot, allowing the compound to be absorbed before the labile site is exposed.[4][11] 4. Structural Modification: Medicinal chemistry can be employed to block the site of metabolism, for example, by introducing a fluorine atom at or near the metabolic hotspot. |
Data Presentation: Comparative Bioavailability Enhancement Strategies
The following tables provide representative data on how different strategies can improve the pharmacokinetic parameters of pyrimidine derivatives.
Table 1: Improvement of Oral Bioavailability of a Pyrimidine-Based Aurora Kinase Inhibitor via Prodrug Strategy [4][11]
| Compound | Prodrug Moiety | Mean AUC (ng/mL·h) | Oral Bioavailability (F%) |
| Parent Compound | - | 500 ± 150 | 7.5 |
| Prodrug 1 | N-carboxylate | 4048 ± 291 | 54.5 |
| Prodrug 2 | N-acyl | 4401 ± 125 | 62.3 |
Table 2: Pharmacokinetic Parameters of Bumped Kinase Inhibitors with a Pyrazolopyrimidine Scaffold in Mice (10 mg/kg oral dose)
| Compound ID | Cmax (µM) | Tmax (h) | AUC (µM·h) |
| BKI-1 | 0.5 | 2 | 2.5 |
| BKI-2 | 1.2 | 1 | 6.8 |
| BKI-3 | 3.5 | 4 | 28.1 |
Table 3: In Vitro ADME Properties of a Pyrimidin-2-amine PLK4 Inhibitor [7]
| Assay | Result |
| Plasma Stability (t1/2) | > 289.1 min |
| Liver Microsomal Stability (t1/2) | > 145 min |
| CYP Inhibition (IC50) | > 10 µM for CYP1A2, 2C9, 2C19, 2D6, 3A4 |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This assay is used to assess the intestinal permeability of a compound and to determine if it is a substrate for efflux transporters.
References
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2012044727A3 - Manufacturing process for pyrimidine derivatives - Google Patents [patents.google.com]
- 8. Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and In Vivo Efficacy of Pyrazolopyrimidine, Pyrrolopyrimidine, and 5-Aminopyrazole-4-Carboxamide Bumped Kinase Inhibitors against Toxoplasmosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 2-Chloro-N-cyclopropyl-6-methylpyrimidin-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 2-Chloro-N-cyclopropyl-6-methylpyrimidin-4-amine for preclinical studies.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and scale-up of this compound.
Issue 1: Low Yield of the Final Product
-
Question: We are experiencing a low overall yield in the synthesis of this compound. What are the potential causes and how can we optimize the reaction?
-
Answer: Low yield can stem from several factors throughout the synthetic sequence. A common route involves the nucleophilic substitution of a chlorine atom on a di-chlorinated pyrimidine with cyclopropylamine. Key areas to investigate include:
-
Incomplete Reaction: The reaction may not be reaching completion. Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time.
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. A common side product is the di-substituted pyrimidine, where both chlorine atoms have reacted with cyclopropylamine.
-
Suboptimal Reaction Conditions: Temperature, solvent, and base are critical parameters. A systematic optimization of these conditions is recommended. For instance, lower temperatures may improve selectivity for mono-substitution, while a different solvent could enhance the solubility of reactants.
-
Purity of Starting Materials: Ensure the purity of the starting 2,4-dichloro-6-methylpyrimidine and cyclopropylamine, as impurities can interfere with the reaction.
-
Issue 2: Formation of Di-substituted Byproduct
-
Question: Our final product is contaminated with a significant amount of the di-cyclopropylamino-substituted pyrimidine. How can we minimize the formation of this impurity?
-
Answer: The formation of the di-substituted byproduct, N,N'-dicyclopropyl-6-methylpyrimidine-2,4-diamine, is a common challenge due to the presence of two reactive chloro groups. To enhance regioselectivity for mono-substitution at the C4 position, consider the following strategies:
-
Control of Stoichiometry: Carefully control the stoichiometry of the reactants. Using a slight excess or a 1:1 molar ratio of cyclopropylamine to 2,4-dichloro-6-methylpyrimidine can favor mono-substitution.
-
Reaction Temperature: Lowering the reaction temperature can often increase the selectivity of the reaction, as the activation energy for the second substitution is typically higher.
-
Choice of Base: The type and amount of base used can influence the reaction's selectivity. A milder base or a stoichiometric amount may be preferable to a large excess of a strong base.
-
Gradual Addition: Adding the cyclopropylamine slowly to the reaction mixture can help maintain a low concentration of the nucleophile, thereby disfavoring the second substitution.
-
Issue 3: Difficulties in Product Purification
-
Question: We are facing challenges in purifying this compound from the reaction mixture, particularly in removing the starting materials and the di-substituted byproduct. What purification methods are most effective?
-
Answer: Effective purification is crucial for obtaining the target compound with the high purity required for preclinical studies. A combination of techniques is often necessary:
-
Column Chromatography: Silica gel column chromatography is a standard and effective method for separating the desired product from starting materials and byproducts. A gradient elution system, for example, with a mixture of ethyl acetate and hexanes, can provide good separation.
-
Crystallization: If the product is a solid, crystallization can be a highly effective method for purification, especially at a larger scale. Experiment with different solvent systems to find one that provides good crystal formation and effectively excludes impurities.
-
Acid-Base Extraction: The basicity of the amino groups on the pyrimidine ring can be exploited. The desired mono-substituted product will have a different pKa than the di-substituted byproduct and the starting materials, which may allow for separation through a series of acidic and basic washes during the workup.
-
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A prevalent and scalable synthetic approach starts from the commercially available 2,4-dichloro-6-methylpyrimidine. This is followed by a nucleophilic aromatic substitution (SNAr) reaction with cyclopropylamine, typically in the presence of a base and a suitable solvent. The C4 chloro group is generally more reactive towards nucleophilic attack than the C2 chloro group, leading to the desired product.
Q2: What are the critical process parameters to monitor during scale-up?
A2: When scaling up the synthesis, the following parameters are critical to monitor and control:
-
Temperature Control: Exothermic reactions can lead to runaway conditions. Ensure adequate cooling capacity and monitor the internal reaction temperature closely.
-
Mixing Efficiency: Inadequate mixing can lead to localized "hot spots" and an increase in side product formation. The type of agitator and stirring speed should be appropriate for the reactor volume.
-
Rate of Addition: The rate of addition of reagents, particularly the nucleophile (cyclopropylamine), can impact selectivity and safety.
-
Work-up and Product Isolation: The efficiency of extraction, phase separation, and filtration can change significantly at a larger scale.
Q3: Are there any specific safety precautions to consider during the synthesis?
A3: Yes, several safety precautions should be taken:
-
Handling of Reagents: 2,4-dichloro-6-methylpyrimidine is a corrosive and lachrymatory compound. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Reaction Exothermicity: The reaction between amines and chlorinated pyrimidines can be exothermic. Monitor the temperature carefully, especially during the addition of the amine.
-
Solvent Hazards: Use and handle flammable organic solvents with care, ensuring there are no ignition sources nearby.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general procedure for the synthesis of the target compound. Optimization may be required based on specific laboratory conditions and scale.
Materials:
-
2,4-Dichloro-6-methylpyrimidine
-
Cyclopropylamine
-
Triethylamine (or another suitable base)
-
Acetonitrile (or another suitable solvent)
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a clean, dry reaction vessel equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, dissolve 2,4-dichloro-6-methylpyrimidine (1.0 equivalent) in acetonitrile.
-
Add triethylamine (1.2 equivalents) to the solution.
-
Cool the reaction mixture to 0-5 °C using an ice bath.
-
Slowly add cyclopropylamine (1.05 equivalents) to the cooled solution over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound.
Data Presentation
Table 1: Summary of Reaction Parameters and Outcomes
| Parameter | Condition A | Condition B | Condition C |
| Temperature (°C) | 0-5 | 25 | 50 |
| Base | Triethylamine | Potassium Carbonate | Diisopropylethylamine |
| Solvent | Acetonitrile | Dichloromethane | Tetrahydrofuran |
| Yield (%) | 75 | 62 | 55 |
| Purity (by HPLC, %) | 98 | 95 | 92 |
| Di-substituted Byproduct (%) | < 2 | 5 | 8 |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis scale-up.
Validation & Comparative
validation of 2-Chloro-N-cyclopropyl-6-methylpyrimidin-4-amine as a kinase inhibitor scaffold
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the 2-aminopyrimidine scaffold as a foundation for kinase inhibitors against other established chemical scaffolds. The performance of these scaffolds is evaluated based on their inhibitory activity (IC50) against various protein kinases, supported by experimental data from peer-reviewed literature. Detailed experimental protocols for key kinase inhibition assays are also provided to aid in the design and interpretation of related studies.
Performance Comparison of Kinase Inhibitor Scaffolds
The inhibitory potency of compounds derived from different scaffolds is a critical factor in their development as therapeutic agents. The following tables summarize the half-maximal inhibitory concentration (IC50) values for representative compounds from the 2-aminopyrimidine, quinazoline, and pyrido[2,3-d]pyrimidine scaffolds against a panel of protein kinases. Lower IC50 values indicate greater potency.
Table 1: Inhibitory Activity of 2-Aminopyrimidine-Based Kinase Inhibitors
| Compound/Derivative | Target Kinase | IC50 (nM) |
| Compound 36 | FLT3 | 1.5 - 7.2 |
| c-KIT | >1000-fold selectivity over FLT3 | |
| Alisertib (MLN8237) | Aurora A | 1.2 |
| Barasertib (AZD1152) | Aurora B | 0.37 |
| Compound 8e | CDK9 | 88.4 |
| HDAC1 | 168.9 | |
| PD-089828 | PDGFr | 1110 |
| FGFr | 130 | |
| EGFr | 450 | |
| c-Src | 220 |
Table 2: Inhibitory Activity of Quinazoline-Based Kinase Inhibitors
| Compound | Target Kinase | IC50 (nM) |
| Erlotinib | EGFR | 2[1][2] |
| Gefitinib | EGFR | 26 - 57[3] |
| Lapatinib | EGFR | 10.2 - 10.8[4][5] |
| ErbB2 (HER2) | 9.2 - 9.8[4][5] | |
| Compound 2h | EGFR | 102 |
| Compound 2i | EGFR | 97 |
Table 3: Inhibitory Activity of Pyrido[2,3-d]pyrimidine-Based Kinase Inhibitors
| Compound/Derivative | Target Kinase | IC50 (nM) |
| Compound 65 | PDGFr | 1110 |
| FGFr | 130 | |
| EGFr | 450 | |
| c-Src | 220 | |
| Compound 4e | FGFr | 60 |
| PDGFr, EGFr, c-Src, InsR | >50,000 | |
| Compound B1 | EGFR L858R/T790M | 13 |
| Compound 4 | PIM-1 | 11.4[6] |
Experimental Protocols
The determination of kinase inhibitor potency is reliant on robust and reproducible experimental assays. Below are detailed methodologies for common in vitro kinase inhibition assays.
Radiometric Kinase Assay (Gold Standard)
This assay directly measures the transfer of a radiolabeled phosphate group from ATP to a substrate.
Materials:
-
Kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Test compounds (dissolved in DMSO)
-
Phosphocellulose paper or membrane
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and kinase reaction buffer.
-
Add serial dilutions of the test compound or DMSO (vehicle control) to the reaction mixture and incubate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at a specific temperature (e.g., 30°C) for a set time (e.g., 30-60 minutes). The reaction should be within the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper/membrane. The phosphorylated substrate will bind to the paper, while the free radiolabeled ATP will not.
-
Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of incorporated radiolabel on the dried phosphocellulose paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
ELISA-Based Kinase Assay
This immunological-based assay detects the phosphorylated substrate using a specific antibody.
Materials:
-
Kinase of interest
-
Substrate with an appropriate tag (e.g., biotin)
-
ATP
-
Kinase reaction buffer
-
Test compounds
-
Streptavidin-coated microplate
-
Phospho-specific primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Plate reader
Procedure:
-
Coat the wells of a streptavidin-coated microplate with the biotinylated substrate.
-
Wash the plate to remove unbound substrate.
-
Add the kinase, test compounds at various concentrations, and ATP to the wells.
-
Incubate the plate to allow the kinase reaction to proceed.
-
Wash the plate to remove the kinase, ATP, and test compounds.
-
Add the phospho-specific primary antibody and incubate.
-
Wash the plate and add the HRP-conjugated secondary antibody.
-
After another wash, add the TMB substrate. A color change will occur in the presence of HRP.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at a specific wavelength (e.g., 450 nm) using a plate reader.
-
Calculate the IC50 values as described for the radiometric assay.
ADP-Glo™ Luminescence-Based Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Kinase of interest
-
Substrate
-
ATP
-
Kinase reaction buffer
-
Test compounds
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Luminometer
Procedure:
-
Set up the kinase reaction in a white-walled microplate containing the kinase, substrate, ATP, and test compounds.
-
Incubate the reaction at the optimal temperature for the kinase.
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP back to ATP and trigger a luciferase-based reaction that produces light.
-
Measure the luminescent signal using a luminometer. The signal is proportional to the amount of ADP produced and thus the kinase activity.
-
Calculate IC50 values based on the reduction in luminescence in the presence of the inhibitor.
Visualizations
Experimental Workflow for Kinase Inhibitor Validation
Caption: A generalized workflow for the validation of a kinase inhibitor.
Src Kinase Signaling Pathway
Caption: Simplified overview of the Src kinase signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Lapatinib | Cell Signaling Technology [cellsignal.com]
- 6. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
A Researcher's Guide to Cross-Reactivity Profiling of 2-Chloro-N-cyclopropyl-6-methylpyrimidin-4-amine Derivatives
In the development of targeted therapeutics, particularly kinase inhibitors, understanding the selectivity of a compound is paramount. The pyrimidine scaffold, a common feature in many kinase inhibitors, is known to interact with the ATP-binding site of a wide range of kinases.[1] Derivatives of 2-Chloro-N-cyclopropyl-6-methylpyrimidin-4-amine, as part of this broader class, are designed to inhibit specific kinases. However, off-target effects can lead to unexpected toxicity or polypharmacology.[1] Therefore, rigorous cross-reactivity profiling is essential to characterize the selectivity and potential liabilities of these compounds.
This guide provides a comparative overview of key experimental methodologies for assessing the cross-reactivity of novel kinase inhibitors, using this compound derivatives as a central example. We detail the protocols for in vitro kinase profiling, cellular target engagement, and proteome-wide off-target analysis, and provide templates for data presentation.
In Vitro Kinase Panel Screening
The initial step to characterize a novel kinase inhibitor is to determine its potency and selectivity against a large panel of purified kinases.[2] This provides a broad view of the inhibitor's activity across the kinome.
Data Presentation: Kinase Selectivity Profile
The results from a broad kinase panel screening are typically presented as a table of IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%). This allows for a direct comparison of the inhibitor's potency against the intended target versus a wide array of other kinases.
| Kinase Target | IC50 (nM) of Derivative X | IC50 (nM) of Alternative Y |
| Primary Target (e.g., Lck) | 10 | 15 |
| Off-Target Kinase A (e.g., Src) | 150 | 200 |
| Off-Target Kinase B (e.g., EGFR) | >10,000 | >10,000 |
| Off-Target Kinase C (e.g., CDK2) | 850 | 1,200 |
| ... (additional kinases) | ... | ... |
Experimental Protocol: In Vitro Kinase Assay Panel
This protocol outlines a common method for in vitro kinase profiling using a radiometric assay, which measures the incorporation of a radiolabeled phosphate from [γ-³³P]ATP onto a substrate.[2]
-
Materials :
-
Purified recombinant kinases (large panel, e.g., >400).[2]
-
Specific peptide or protein substrates for each kinase.
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Kinase reaction buffer.
-
[γ-³³P]ATP.
-
ATP solution.
-
96-well or 384-well plates.
-
Phosphocellulose filter plates.
-
Scintillation counter.
-
-
Procedure :
-
Prepare serial dilutions of the test compound.
-
In a microplate, add the kinase, its specific substrate, and the diluted compound.
-
Initiate the reaction by adding a mixture of ATP and [γ-³³P]ATP.
-
Incubate the plate to allow the kinase reaction to proceed.
-
Stop the reaction and transfer the contents to a phosphocellulose filter plate, which captures the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the filter plate using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Experimental workflow for in vitro kinase panel screening.
Cellular Thermal Shift Assay (CETSA)
To confirm that a compound engages its intended target within a cellular context, the Cellular Thermal Shift Assay (CETSA) is a powerful tool.[3][4] This assay is based on the principle that a protein's thermal stability changes upon ligand binding.[3]
Data Presentation: CETSA Results
CETSA data can be presented in two ways: a melt curve, which shows the change in protein melting temperature (Tm) upon compound binding, and an isothermal dose-response curve, which determines the potency of target engagement (EC50) at a fixed temperature.[3]
Table 1: Thermal Shift (Melt Curve) Data
| Treatment | Apparent Melting Temperature (Tm) | Thermal Shift (ΔTm) |
| Vehicle (DMSO) | 48.5 °C | - |
| Derivative X (10 µM) | 54.2 °C | +5.7 °C |
Table 2: Isothermal Dose-Response Data
| Compound | Target Engagement EC50 (µM) |
| Derivative X | 0.25 |
| Alternative Y | 0.40 |
Experimental Protocol: CETSA
This protocol describes the general steps for performing a CETSA experiment to generate a melt curve.[3]
-
Materials :
-
Cultured cells.
-
Test compound.
-
Lysis buffer.
-
Antibody specific to the protein of interest.
-
SDS-PAGE and Western blot reagents.
-
-
Procedure :
-
Treat cultured cells with the test compound or vehicle.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of different temperatures using a thermal cycler.
-
Lyse the cells to release soluble proteins.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation.
-
Analyze the amount of soluble target protein in each sample by Western blotting.
-
Plot the amount of soluble protein as a function of temperature to generate a melt curve and determine the Tm.
-
Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Proteome-Wide Off-Target Profiling with Kinobeads
To identify both known and unexpected off-targets of a kinase inhibitor, a chemical proteomics approach using "kinobeads" is highly effective.[5][6] Kinobeads are composed of broad-spectrum kinase inhibitors immobilized on a solid support, which are used to capture a large portion of the cellular kinome.[6]
Data Presentation: Kinobeads Pulldown Results
The output of a kinobeads experiment is a list of proteins that bind to the beads, with their binding affinities (often expressed as pKd or EC50) for the test compound. This allows for a comprehensive, unbiased view of the compound's targets and off-targets.
| Protein Identified | On-Target/Off-Target | pKd (Derivative X) | pKd (Alternative Y) |
| Lck | On-Target | 8.0 | 7.8 |
| Src | Off-Target | 6.8 | 6.5 |
| DDR1 | Off-Target | 7.2 | 6.1 |
| NQO2 | Off-Target | 5.5 | < 5.0 |
| ... (other proteins) | ... | ... | ... |
Experimental Protocol: Kinobeads Pulldown Assay
This protocol provides a general workflow for a competitive binding experiment using kinobeads followed by mass spectrometry.[6][7]
-
Materials :
-
Cell or tissue lysate.
-
Kinobeads (immobilized broad-spectrum kinase inhibitors).
-
Test compound.
-
Wash buffers.
-
Elution buffer.
-
Reagents for protein digestion (e.g., trypsin).
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
-
Procedure :
-
Prepare cell lysate.
-
Aliquot the lysate and treat with increasing concentrations of the test compound or vehicle.
-
Add kinobeads to each lysate aliquot and incubate to allow binding of kinases.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Digest the eluted proteins into peptides.
-
Analyze the peptide mixture by LC-MS/MS to identify and quantify the proteins.
-
Determine the dose-dependent displacement of each protein from the beads by the test compound to calculate binding affinities.
-
Workflow for kinobeads-based cross-reactivity profiling.
By employing a multi-faceted approach that combines broad in vitro screening, confirmation of cellular target engagement, and unbiased proteome-wide profiling, researchers can build a comprehensive understanding of the selectivity of this compound derivatives. This detailed characterization is crucial for advancing the most promising and safest candidates into further preclinical and clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
Benchmarking New Pyrimidine Inhibitors: A Comparative Guide for Drug Development Professionals
For researchers and scientists at the forefront of drug discovery, the pyrimidine scaffold remains a cornerstone in the development of targeted therapies, particularly in oncology. This guide provides a comprehensive comparison of novel pyrimidine inhibitors against established drugs, supported by quantitative data and detailed experimental protocols to ensure reproducibility and facilitate informed decision-making in preclinical research.
Performance Comparison of Pyrimidine Kinase Inhibitors
The efficacy of kinase inhibitors is primarily determined by their half-maximal inhibitory concentration (IC50), which measures the drug concentration required to inhibit 50% of the target kinase's activity. Lower IC50 values are indicative of higher potency. The following tables present a comparative analysis of new pyrimidine inhibitors against known drugs targeting key oncogenic kinases.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
Osimertinib, a third-generation pyrimidine-based EGFR inhibitor, demonstrates superior efficacy against mutant forms of EGFR when compared to the first-generation quinazoline-based inhibitor, Erlotinib.[1]
| Parameter | Osimertinib (Pyrimidine-based) | Erlotinib (Quinazoline-based) |
| Biochemical IC50 (EGFR WT) | ~15 nM | ~2 nM |
| Biochemical IC50 (EGFR L858R) | ~1 nM | ~2 nM |
| Biochemical IC50 (EGFR T790M) | ~1 nM | ~200 nM |
| Cellular IC50 (PC-9, EGFR del19) | ~10 nM | ~5 nM |
| Cellular IC50 (H1975, L858R/T790M) | ~15 nM | >5000 nM |
Data compiled from multiple sources. IC50 values can vary based on specific assay conditions.[1]
Cyclin-Dependent Kinase (CDK) and Tropomyosin Receptor Kinase (TRKA) Inhibitors
Recent studies have identified novel pyrazolo[1,5-a]pyrimidine derivatives with potent dual inhibitory activity against CDK2 and TRKA. Compounds 6t and 6s show IC50 values comparable to the established inhibitors Ribociclib and Larotrectinib.[2]
| Inhibitor | Target Kinase | Biochemical IC50 |
| Compound 6t (Novel Pyrimidine) | CDK2 | 0.09 µM |
| Ribociclib (Established Drug) | CDK2 | 0.07 µM |
| Compound 6s (Novel Pyrimidine) | TRKA | 0.45 µM |
| Larotrectinib (Established Drug) | TRKA | 0.07 µM |
Data from in vitro enzymatic assays.[2]
PIM-1 Kinase Inhibitors
Novel pyrido[2,3-d]pyrimidine derivatives have shown significant potency against PIM-1 kinase, a key target in cancer therapy. Compounds 4 and 10 exhibit remarkable inhibitory activity compared to the well-known kinase inhibitor Staurosporine.[3]
| Inhibitor | Target Kinase | Biochemical IC50 |
| Compound 4 (Novel Pyrimidine) | PIM-1 | 11.4 nM |
| Compound 10 (Novel Pyrimidine) | PIM-1 | 17.2 nM |
| Staurosporine (Established Drug) | PIM-1 | 16.7 nM |
Data from a study evaluating new bioactive pyrido[2,3-d]pyrimidine derivatives.[3]
Experimental Protocols
To ensure the reproducibility of the benchmarking data, detailed methodologies for key experiments are provided below.
In Vitro Kinase Assay (IC50 Determination)
This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase enzyme.
Materials:
-
Purified recombinant kinase
-
Kinase buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)
-
Peptide or protein substrate specific to the kinase
-
Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-³²P]ATP) or in a system with a detection reagent (e.g., ADP-Glo™)
-
Test inhibitor (dissolved in DMSO)
-
384-well assay plates
-
Plate reader or scintillation counter
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor in kinase buffer. The final DMSO concentration should not exceed 1%. Dilute the kinase enzyme and substrate/ATP mixture to their desired working concentrations in kinase buffer. The ATP concentration should be at or near the Michaelis constant (Km) for the kinase.
-
Kinase Reaction:
-
Add 5 µL of the diluted inhibitor to the wells of the assay plate. Include controls with no inhibitor (DMSO vehicle) and no enzyme.
-
Add 10 µL of the diluted kinase enzyme to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture to each well.
-
Incubate the plate for 60 minutes at room temperature.
-
-
Detection:
-
For radiometric assays, stop the reaction and spot the mixture onto filter paper to capture the phosphorylated substrate. Wash away unreacted ATP and measure the radioactivity using a scintillation counter.
-
For luminescence-based assays (e.g., ADP-Glo™), add the detection reagents according to the manufacturer's instructions to measure the amount of ADP produced, which is proportional to kinase activity. Measure the luminescent signal using a plate reader.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]
Cellular Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test inhibitor and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the cellular IC50 value.[1]
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways targeted by pyrimidine inhibitors and a general workflow for their evaluation.
References
Comparison Guide: Validating the Mechanism of Action of a Novel Pyrimidine Compound
To effectively validate the mechanism of action for a novel pyrimidine compound and compare it with alternatives, a structured approach grounded in robust experimental data is essential. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals, detailing the necessary comparisons, experimental protocols, and data visualization to support the validation process.
This guide outlines the validation of "Compound-P," a novel pyrimidine derivative, as a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase 1 (MEK1). Its performance is compared against "Selumetinib," an established MEK1 inhibitor.
Data Presentation: Comparative Efficacy and Selectivity
Quantitative data are summarized to provide a clear comparison between Compound-P and the alternative, Selumetinib.
Table 1: Comparative In Vitro Kinase Inhibition
| Compound | Target | IC50 (nM) | Ki (nM) | Assay Method |
| Compound-P | MEK1 | 8 | 1.5 | Lance Ultra TR-FRET |
| Selumetinib | MEK1 | 14 | 2.9 | Lance Ultra TR-FRET |
| Compound-P | p38α | > 10,000 | > 2,000 | Kinase Glo |
| Selumetinib | p38α | > 10,000 | > 2,000 | Kinase Glo |
Table 2: Cellular Potency and Target Engagement
| Compound | Cell Line | Cellular IC50 (nM) (p-ERK1/2) | CETSA EC50 (µM) (Target Stabilization) |
| Compound-P | HT-29 | 15 | 0.4 |
| Selumetinib | HT-29 | 25 | 0.9 |
Visualizing the Mechanism and Experimental Design
Diagrams are provided to illustrate the targeted signaling pathway and the logical workflow of the validation experiments.
Caption: The MAPK signaling pathway targeted by Compound-P.
Caption: Logical workflow for mechanism of action validation.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
-
Objective: To quantify the in vitro inhibitory potency (IC50) of Compound-P against MEK1.
-
Principle: This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the phosphorylation of a ULight™-labeled ERK1 substrate by the MEK1 kinase. Inhibition of MEK1 reduces the phosphorylation, leading to a decrease in the FRET signal.
-
Procedure:
-
Prepare a 12-point serial dilution of Compound-P and Selumetinib in a low-volume 384-well plate.
-
Add 2 nM of active MEK1 enzyme to each well containing the compounds.
-
Initiate the kinase reaction by adding a mixture of 50 nM ULight™-ERK1 substrate and 100 µM ATP.
-
Incubate the reaction at room temperature for 60 minutes.
-
Stop the reaction by adding 10 mM EDTA and 2 nM of Eu-W1024 anti-phospho-ERK1/2 (Thr202/Tyr204) antibody.
-
Incubate for 60 minutes to allow for antibody-antigen binding.
-
Read the plate on a TR-FRET-enabled reader, measuring emissions at 615 nm (Europium) and 665 nm (ULight™).
-
Calculate the TR-FRET ratio and plot the data against compound concentration using a four-parameter logistic equation to determine the IC50.
-
-
Objective: To assess the ability of Compound-P to inhibit MEK1 activity within a cellular environment by measuring the phosphorylation of its direct substrate, ERK1/2.
-
Procedure:
-
Seed HT-29 cells (a human colorectal cancer cell line with a BRAF mutation leading to constitutive MEK-ERK pathway activation) in 6-well plates and grow to 80% confluency.
-
Treat the cells with serially diluted Compound-P or Selumetinib for 4 hours.
-
Aspirate the media and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a bicinchoninic acid (BCA) assay.
-
Denature 20 µg of protein from each sample and separate by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Probe the membrane overnight at 4°C with primary antibodies against phospho-ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity to determine the cellular IC50.
-
-
Objective: To confirm direct binding and engagement of Compound-P to its target protein MEK1 in intact cells.
-
Principle: The binding of a ligand (Compound-P) to its target protein (MEK1) typically increases the protein's thermal stability. CETSA measures this stabilization by quantifying the amount of soluble protein remaining after heat treatment.
-
Procedure:
-
Treat intact HT-29 cells with a range of Compound-P concentrations (or vehicle control) for 2 hours.
-
Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.
-
Divide the cell suspension into aliquots for each temperature point.
-
Heat the aliquots across a temperature gradient (e.g., from 45°C to 65°C) for 3 minutes, followed by rapid cooling on ice.
-
Lyse the cells via three consecutive freeze-thaw cycles using liquid nitrogen.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes.
-
Analyze the supernatant (soluble fraction) by Western Blot using an antibody specific for total MEK1.
-
Generate isothermal dose-response curves at a specific temperature (e.g., 54°C) to calculate the EC50, representing the concentration of Compound-P required for half-maximal thermal stabilization of MEK1.
-
A Researcher's Guide to Assessing the Selectivity of 2-Chloro-N-cyclopropyl-6-methylpyrimidin-4-amine-Derived Inhibitors
The 2-chloro-N-cyclopropyl-6-methylpyrimidin-4-amine scaffold represents a promising starting point for the development of novel kinase inhibitors. Pyrimidine-based structures are a well-established class of compounds that have been successfully developed into clinically approved drugs targeting various protein kinases. The strategic placement of a chloro group, a cyclopropyl moiety, and a methyl group on the pyrimidine ring provides a versatile platform for synthetic modification to achieve high potency and selectivity against specific kinase targets. This guide provides an objective comparison of methodologies to assess the selectivity of inhibitors derived from this scaffold, supported by established experimental protocols and illustrative data from analogous compounds.
The Critical Role of Selectivity Profiling
Achieving high selectivity is a paramount challenge in the development of kinase inhibitors. Because the ATP-binding site is highly conserved across the human kinome, small molecule inhibitors designed to target this site can often bind to numerous unintended kinases. These "off-target" effects can lead to cellular toxicity and undesirable side effects. Therefore, a rigorous assessment of an inhibitor's selectivity profile across a broad range of kinases is essential for the development of safe and effective therapeutic agents.
Methodologies for Assessing Inhibitor Selectivity
A multi-faceted approach is required to comprehensively determine the selectivity of a novel kinase inhibitor. This typically involves a combination of in vitro biochemical assays, cellular target engagement studies, and biophysical methods.
Table 1: Comparison of Key Methodologies for Selectivity Profiling
| Methodology | Principle | Information Gained | Advantages | Limitations |
| In Vitro Kinase Panel Screening | Measures the inhibition of enzymatic activity of a large panel of purified kinases in a biochemical assay format (e.g., radiometric, fluorescence). | IC50 values against hundreds of kinases, providing a kinome-wide view of selectivity. | High-throughput, quantitative, directly measures enzymatic inhibition. | Lacks cellular context (e.g., permeability, intracellular ATP concentration); may not reflect in-cell potency. |
| Thermal Shift Assay (TSA / DSF) | Monitors the thermal stabilization of a protein upon ligand binding by measuring changes in the melting temperature (Tm). | Confirmation of direct binding to the target kinase; can be used for selectivity screening. | No requirement for an active enzyme or specific substrate; relatively low cost and fast. | Indirect measure of affinity; may not correlate perfectly with enzymatic inhibition. |
| Cellular Target Engagement Assays | Measures the interaction of the inhibitor with its target kinase within a cellular environment (e.g., CETSA, NanoBRET). | Confirms the inhibitor reaches and binds to its target in living cells. | Physiologically relevant context; accounts for cell permeability and competition with endogenous ligands. | Can be lower throughput; may require specific cell lines or reagents. |
| Phosphoproteomics | Uses mass spectrometry to quantify changes in phosphorylation of downstream substrates of the target kinase and other kinases in the cell. | Provides a global view of the inhibitor's functional impact on cellular signaling networks. | Unbiased, identifies both on-target and off-target signaling effects. | Complex data analysis; does not directly identify the inhibited kinase. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of selectivity data. Below are generalized protocols for key selectivity assessment experiments.
Protocol 1: In Vitro Kinase Panel Screening
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against a broad panel of protein kinases using a fluorescence-based assay.
1. Compound Preparation:
- Prepare a 10 mM stock solution of the this compound-derived inhibitor in 100% DMSO.
- Create a series of dilutions (e.g., 10-point, 3-fold serial dilutions) from the stock solution in DMSO to generate a concentration range suitable for IC50 determination (e.g., 100 µM to 5 nM).
2. Kinase Reaction:
- In a 384-well plate, add the diluted inhibitor to the reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
- Add the specific purified recombinant kinase to each well.
- Initiate the reaction by adding a mixture of the kinase-specific peptide substrate and ATP. The ATP concentration is typically kept at or near the Michaelis constant (Km) for each specific kinase to ensure accurate competitive inhibition assessment.
- Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes), ensuring the reaction proceeds under linear velocity conditions.
3. Detection:
- Stop the kinase reaction by adding a solution containing EDTA.
- Quantify the amount of phosphorylated substrate. In a fluorescence-based assay, this may involve adding a detection reagent, such as a terbium-labeled anti-phospho-specific antibody, which generates a signal proportional to the level of phosphorylation.[1]
4. Data Analysis:
- Measure the signal using a suitable plate reader.
- Calculate the percentage of kinase activity remaining for each inhibitor concentration relative to a DMSO control (0% inhibition) and a positive control inhibitor (100% inhibition).
- Determine the IC50 value by fitting the dose-response curve to a four-parameter logistic equation using appropriate software.
Protocol 2: Thermal Shift Assay (TSA)
This protocol describes a method to assess the direct binding of an inhibitor to a kinase by measuring changes in its thermal stability.[2][3]
1. Reagent Preparation:
- Prepare a solution of the purified kinase in a suitable buffer (e.g., 25 mM Tris-HCl, pH 8.0, 500 mM NaCl) at a final concentration of approximately 2 µM.[2]
- Prepare a working solution of a fluorescent dye (e.g., SYPRO Orange) by diluting the stock solution in the same buffer.
- Prepare the test inhibitor at a final concentration (e.g., 10 µM) in the same buffer.
2. Assay Setup:
- In a 384-well PCR plate, mix the kinase solution, the fluorescent dye solution, and the inhibitor solution.
- Include control wells containing the kinase and dye with DMSO instead of the inhibitor.
3. Thermal Denaturation:
- Seal the plate and place it in a real-time PCR instrument.
- Apply a thermal gradient, increasing the temperature from a starting point (e.g., 25°C) to a final temperature (e.g., 95°C) in small increments.
- Measure the fluorescence intensity at each temperature increment.
4. Data Analysis:
- Plot the fluorescence intensity as a function of temperature to generate a melting curve.
- The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the transition in the melting curve.
- Calculate the thermal shift (ΔTm) by subtracting the Tm of the protein with DMSO from the Tm of the protein with the inhibitor. A positive ΔTm indicates that the inhibitor binds to and stabilizes the kinase.
Visualizing the Selectivity Assessment Workflow
A systematic workflow is essential for efficiently assessing the selectivity of a novel inhibitor. The following diagram illustrates a typical process from initial screening to in-depth cellular characterization.
Illustrative Selectivity Data for a Pyrimidine-Based Inhibitor
While specific kinome-wide screening data for inhibitors derived directly from this compound is not yet publicly available, the following table provides an illustrative example based on a hypothetical pyrimidine-based inhibitor, "Inhibitor-C1", to demonstrate how such data is typically presented. The selection of kinases and IC50 values are representative of what might be observed for a potent and moderately selective kinase inhibitor.
Table 2: Illustrative Selectivity Profile of Inhibitor-C1
| Kinase Family | Kinase Target | IC50 (nM) |
| Primary Target Family (e.g., Tyrosine Kinases) | Target Kinase A | 12 |
| Kinase B | 85 | |
| Kinase C | >10,000 | |
| Secondary Target Family (e.g., Serine/Threonine Kinases) | Kinase D | 450 |
| Kinase E | 2,500 | |
| Kinase F | >10,000 | |
| Common Off-Targets | Kinase G | 1,200 |
| Kinase H | >10,000 |
Key Signaling Pathways
To understand the functional consequences of inhibiting a particular kinase, it is crucial to consider the signaling pathways in which it operates. For instance, many pyrimidine-based inhibitors target kinases within critical cancer-related pathways, such as the MAPK/ERK pathway, which regulates cell proliferation, differentiation, and survival.
Conclusion
The this compound scaffold holds significant potential for the generation of novel kinase inhibitors. However, the successful translation of these compounds into valuable research tools or clinical candidates is contingent upon a thorough and objective assessment of their selectivity. By employing a systematic workflow that combines broad in vitro kinase panel screening with cellular target engagement and functional pathway analysis, researchers can effectively characterize the selectivity profiles of these inhibitors. This comprehensive approach is essential to identify candidates with the desired therapeutic window and to minimize the risk of off-target effects, ultimately accelerating the development of the next generation of targeted therapies.
References
Safety Operating Guide
Proper Disposal of 2-Chloro-N-cyclopropyl-6-methylpyrimidin-4-amine: A Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory operations, ensuring the protection of personnel and the environment. This guide provides a detailed, step-by-step procedure for the proper disposal of 2-Chloro-N-cyclopropyl-6-methylpyrimidin-4-amine, a compound often used in research and drug development. Adherence to these protocols is essential for maintaining a safe and regulatory-compliant laboratory environment.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is imperative to handle this compound with the appropriate safety measures. Based on available safety data and information on analogous chlorinated pyrimidine compounds, this substance should be treated as hazardous.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard lab coat is required.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]
In Case of Spills: Spills should be managed immediately to prevent wider contamination. Absorb the spill using an inert material such as vermiculite or sand.[1] The absorbed material should then be collected into a clearly labeled, sealed container designated for hazardous waste.[1] Crucially, prevent the chemical from entering drains or waterways.[1][2]
Quantitative Hazard Data Summary
While a comprehensive, publicly available Safety Data Sheet (SDS) with specific quantitative data for this compound is limited, the following table summarizes the known hazards associated with this compound and structurally similar chemicals to inform safe handling and disposal procedures.
| Hazard Classification | Description | Precautionary Measures |
| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled. | Avoid all direct contact and inhalation. Utilize appropriate PPE at all times. |
| Skin Irritation | Causes skin irritation.[3] | Wear protective gloves and clothing.[3] |
| Eye Irritation | Causes serious eye irritation.[3][4] | Wear appropriate eye protection.[3][4] |
| Environmental Hazard | Discharge into the environment must be avoided.[2] | Do not dispose of down the drain or in general waste. |
Experimental Protocol: Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with federal, state, and local regulations, as well as institutional policies.[5][6][7] Under no circumstances should this chemical be disposed of down the drain or in regular trash.
1. Waste Identification and Segregation:
-
Properly identify the waste as "this compound".
-
This compound falls into the category of halogenated organic compounds.
-
Segregate this waste from other chemical waste streams to prevent dangerous reactions. Do not mix with incompatible materials such as strong oxidizing agents, acids, or bases.[3]
2. Waste Container Selection and Labeling:
-
Container: Use a chemically compatible, leak-proof container with a secure screw-top cap. Polyethylene or glass containers are generally suitable.
-
Labeling: Affix a "Hazardous Waste" label to the container.[6][8] The label must include:
3. Waste Accumulation and Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) that is close to the point of generation and under the direct supervision of laboratory personnel.[6][7][8]
-
The storage area should be well-ventilated and clearly marked with hazardous waste signage.[7]
-
Ensure the container is kept tightly closed except when adding waste.[5]
-
Secondary containment should be used to prevent spills.[5]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.[9]
-
Provide the EHS department or disposal company with a complete and accurate description of the waste's composition.
-
Do not exceed the storage time limits for hazardous waste as defined by regulations (e.g., typically up to 90 days in some jurisdictions).[7]
5. Decontamination of Empty Containers:
-
Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.
-
Triple rinse the container with a suitable solvent (e.g., acetone or ethanol).
-
The rinsate must be collected and disposed of as hazardous waste.[5]
-
After triple rinsing, the container may be disposed of according to institutional guidelines for non-hazardous laboratory glass or plastic.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 6. MedicalLab Management Magazine [medlabmag.com]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Hazardous waste disposal guidelines | Hazardous Waste Management - McGill University [mcgill.ca]
Essential Safety and Logistical Information for Handling 2-Chloro-N-cyclopropyl-6-methylpyrimidin-4-amine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-Chloro-N-cyclopropyl-6-methylpyrimidin-4-amine. The following procedures are based on established best practices for handling similar chemical compounds and are intended to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
To prevent exposure, it is imperative to use the appropriate personal protective equipment (PPE) when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety Glasses & Face Shield | Safety glasses with side shields or goggles are mandatory. A face shield should be worn over safety glasses when there is a risk of splashing.[1][2] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are suitable for short-term protection.[1][3] Inspect gloves for any damage before use and change them immediately upon contact with the chemical.[1][3] For tasks with a higher risk of exposure, consider double gloving.[1] |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn and fully buttoned to cover as much skin as possible.[3] Clothing worn underneath should be made of natural fibers like cotton.[3] |
| Foot Protection | Closed-toe Shoes | Shoes that cover the entire foot are required.[1] Perforated shoes, sandals, or open-toed footwear are not permitted in the laboratory.[1] |
| Respiratory Protection | Respirator | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][5] If engineering controls are insufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[3][5] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is essential for laboratory safety.
Preparation
-
Consult Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[4]
-
Ensure Proper Ventilation: Verify that the chemical fume hood or other ventilation system is functioning correctly.[4][5]
-
Assemble PPE: Inspect and put on all required personal protective equipment as detailed in the table above.
-
Prepare Work Area: Ensure the workspace is clean, uncluttered, and free of ignition sources.[4] Have spill containment materials readily available.
Handling the Chemical
-
Weighing and Transferring:
-
Conduct all weighing and transferring of the solid compound within a chemical fume hood to avoid dust formation.[4]
-
Use appropriate tools (e.g., spatula, weigh paper) to handle the material.
-
-
In Solution:
Post-Handling
-
Decontamination:
-
Storage:
Disposal Plan
All waste materials, including the chemical itself and any contaminated items (e.g., gloves, absorbent materials), must be treated as hazardous waste.[1]
-
Waste Segregation:
-
Collect all solid waste contaminated with this compound in a designated, labeled, and sealed container.
-
Collect any liquid waste containing the compound in a separate, labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.
-
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Disposal:
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
